molecular formula C13H19NO6S B2381307 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 328038-28-4

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Cat. No.: B2381307
CAS No.: 328038-28-4
M. Wt: 317.36
InChI Key: FUBAFUGQTVAQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is a useful research compound. Its molecular formula is C13H19NO6S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S/c1-19-9-7-14(8-10-20-2)21(17,18)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBAFUGQTVAQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, a molecule of interest for researchers and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted properties and details the rigorous experimental methodologies required for their empirical determination. This approach ensures scientific integrity and provides a practical framework for its characterization.

Introduction

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (CAS No. 328038-28-4) belongs to the class of N,N-disubstituted sulfamoylbenzoic acids.[1] This family of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members. The core structure, featuring a benzoic acid moiety linked to a sulfonamide group, is a key pharmacophore in various therapeutic agents.[2] The specific N-substituents, in this case, two 2-methoxyethyl groups, can significantly influence the molecule's physicochemical properties, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1] A thorough understanding of its physicochemical characteristics is therefore a critical first step in its evaluation as a potential drug candidate.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and structural attributes.

PropertyValueSource
CAS Number 328038-28-4[3][4]
Molecular Formula C₁₃H₁₉NO₆S[4][5]
Molecular Weight 317.36 g/mol [5]
IUPAC Name 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid[4]
Canonical SMILES COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O[4]
InChIKey FUBAFUGQTVAQJR-UHFFFAOYSA-N[6]

Predicted Physicochemical Data

While experimental data is the gold standard, in its absence, computational predictions provide valuable initial insights into the behavior of a molecule. The following properties for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid have been predicted through computational models.

PropertyPredicted ValueSource
Boiling Point 477.9 ± 55.0 °C[3]
Density 1.288 ± 0.06 g/cm³[3]
pKa 3.65 ± 0.10[3]
XlogP 1.1[7]

It is imperative for any research program involving this compound to experimentally verify these predicted values. The subsequent sections of this guide detail the standard methodologies for such determinations.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven protocols for the experimental characterization of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.

Causality of Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Powder Finely Powder Sample Load Load into Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility

Solubility in various aqueous and organic solvents is a critical parameter, influencing everything from reaction conditions for synthesis to formulation for biological assays.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, acetone, dichloromethane, and n-octanol).

  • Sample Preparation: An excess amount of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the resulting solution is saturated.

  • Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Validated Analytical Method: Provides accurate and precise quantification of the dissolved solute.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. This property is fundamental to understanding the compound's ionization state at different physiological pH values, which in turn governs its solubility, membrane permeability, and receptor interactions.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized. More sophisticated analysis can be performed using specialized software that fits the entire titration curve.

Causality of Experimental Choices:

  • Co-solvent: Necessary for compounds with poor aqueous solubility to ensure they remain dissolved throughout the titration.

  • Standardized Base: Ensures the accurate determination of the amount of base added.

  • Thermostatted Vessel: The pKa is temperature-dependent, so a constant temperature is crucial for reproducible results.

pKa_Determination Start Dissolve Compound Titrate Titrate with Standard Base Start->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot Plot Titration Curve Record_pH->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide detailed information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring, likely appearing as complex multiplets in the downfield region (δ 7-8.5 ppm).

  • Methoxyethyl Protons: Two sets of triplets for the -CH₂-CH₂- protons of the methoxyethyl groups, and a singlet for the -OCH₃ protons.

  • Carboxylic Acid Proton: A broad singlet in the far downfield region (δ > 10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ ~165-175 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (δ ~120-150 ppm).

  • Methoxyethyl Carbons: Signals corresponding to the carbons of the methoxyethyl groups in the aliphatic region.

Experimental Protocol: NMR Analysis

  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong bands characteristic of the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

  • C-O Stretch (Ethers): Bands in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectral Data:

  • [M-H]⁻ (Negative Ion Mode): m/z 316.08604

  • [M+H]⁺ (Positive Ion Mode): m/z 318.10060

  • [M+Na]⁺ (Positive Ion Mode): m/z 340.08254

Source: PubChemLite[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization).

  • Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer, where it is ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a compound and for its quantification in various matrices.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: A C18 stationary phase is typically suitable for this type of molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_setup System Setup cluster_run Analysis Run cluster_data Data Processing Column Install C18 Column MobilePhase Prepare Mobile Phase Column->MobilePhase Equilibrate Equilibrate System MobilePhase->Equilibrate PrepareSample Prepare Sample Solution Equilibrate->PrepareSample Inject Inject Sample PrepareSample->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

An In-depth Technical Guide on the Role of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid as a Probenecid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probenecid, a uricosuric agent integral to the management of gout and hyperuricemia, undergoes rigorous purity assessments to ensure its safety and efficacy.[1] This guide provides a comprehensive examination of the impurity profile of Probenecid, with a specific focus on the potential, though not officially documented, impurity, 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid. While current pharmacopeial standards do not list this compound as a known impurity, its structural similarity to Probenecid warrants a thorough analytical investigation. This document will delve into the known impurities of Probenecid, the chemical characteristics of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, and a proposed analytical framework for its detection and quantification. Furthermore, we will explore the toxicological considerations pertinent to sulfonamide-containing impurities, providing a holistic perspective for drug development professionals.

Introduction to Probenecid and the Imperative of Impurity Profiling

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a cornerstone in the therapeutic arsenal against gout.[1] Its mechanism of action involves the inhibition of the renal tubular reabsorption of uric acid, thereby promoting its excretion and lowering serum urate levels.[1] The quality of the active pharmaceutical ingredient (API) is paramount to the safety and therapeutic efficacy of the final drug product. Pharmaceutical impurities, which can originate from starting materials, intermediates, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[2] Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies worldwide.

The process of impurity profiling is a critical component of drug development and manufacturing, ensuring that any potential risks associated with impurities are mitigated.[2] This involves the identification, quantification, and toxicological assessment of all impurities present in the drug substance.

The Established Impurity Profile of Probenecid

The synthesis and degradation of Probenecid can lead to the formation of several known impurities. These are often categorized as process-related impurities or degradation products. The most commonly cited synthesis of Probenecid involves the reaction of 4-carboxybenzene sulfonamide with di-n-propylamine.[3] An alternative aqueous phase synthesis starts with p-aminobenzoic acid.[4]

While a comprehensive list of all potential impurities is extensive, pharmacopeias and regulatory filings often specify limits for known and unknown impurities. Forced degradation studies, which subject the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products.[5][6]

Unraveling the Identity of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is a distinct chemical entity with the molecular formula C13H19NO6S.[7] A search of the available literature does not indicate that this compound is a known impurity, metabolite, or degradation product of Probenecid. One study notes its use as a reactant in the development of novel antibacterial agents, a context unrelated to Probenecid.[7]

The structural difference between Probenecid (with two propyl groups on the sulfonamide nitrogen) and 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid (with two 2-methoxyethyl groups) is significant. The presence of the latter as an impurity would suggest either a different synthetic route for Probenecid or the presence of bis(2-methoxyethyl)amine as an impurity in the starting materials of the conventional synthesis.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid[7]
CAS Number 328038-28-4[7]
Molecular Formula C13H19NO6S[7]
Molecular Weight 317.36 g/mol [7]

A Proposed Analytical Strategy for Detection and Quantification

Given the absence of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid as a recognized Probenecid impurity, a validated analytical method for its detection does not exist. However, based on the chemical structures of both compounds, a robust analytical workflow can be designed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be the method of choice for its sensitive and specific detection.[8]

Experimental Workflow: HPLC-MS/MS for Impurity Profiling

The following is a proposed, self-validating HPLC-MS/MS protocol for the detection and quantification of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid in a Probenecid drug substance.

Caption: Proposed HPLC-MS/MS workflow for the detection of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid in Probenecid.

Detailed Protocol

1. Standard and Sample Preparation:

  • Prepare a stock solution of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid reference standard (if available) in a suitable solvent (e.g., methanol).
  • Prepare a stock solution of Probenecid reference standard.
  • Prepare a spiked sample by adding a known amount of the 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid stock solution to the Probenecid sample solution.
  • Prepare a solution of the Probenecid test sample.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the more polar impurity from the less polar Probenecid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection: 254 nm

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes to determine the optimal ionization.
  • MS1 Scan Range: m/z 100-500
  • MS2 Fragmentation: Collision-Induced Dissociation (CID) of the parent ions corresponding to Probenecid and 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid.
Expected Mass Fragmentation Patterns

The fragmentation patterns of Probenecid and the target impurity would be key to their identification.

Mass_Fragmentation cluster_probenecid Probenecid Fragmentation cluster_impurity Impurity Fragmentation Probenecid Probenecid [M-H]- m/z 284.1 Frag1_Probenecid Loss of Propyl Group m/z 242.1 Probenecid->Frag1_Probenecid Frag2_Probenecid Loss of SO2 m/z 220.1 Probenecid->Frag2_Probenecid Impurity 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid [M-H]- m/z 316.1 Frag1_Impurity Loss of Methoxyethyl Group m/z 257.1 Impurity->Frag1_Impurity Frag2_Impurity Loss of SO2 m/z 252.1 Impurity->Frag2_Impurity

Caption: Predicted mass fragmentation pathways for Probenecid and the target impurity in negative ion mode.

Toxicological Perspectives on Sulfonamide Impurities

While there is no specific toxicological data available for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, the broader class of sulfonamides has been extensively studied.[9] Some sulfonamides are associated with hypersensitivity reactions.[10] The toxicological potential of any impurity must be assessed, and if found to be significant, its levels in the final drug product must be strictly controlled. The absence of an aromatic amine group in 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid may differentiate its toxicological profile from antibacterial sulfonamides where this group is linked to hypersensitivity.[10]

Conclusion

Based on a thorough review of the current scientific literature, 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is not a recognized impurity of Probenecid. Its presence in a Probenecid sample would be unexpected based on known synthetic routes and metabolic pathways. However, the principles of robust drug development demand a proactive approach to impurity profiling. The analytical workflow detailed in this guide provides a scientifically sound methodology for the detection and quantification of this and other potential unknown impurities. Should this compound ever be detected in a Probenecid sample, its origin would need to be thoroughly investigated, and its potential toxicological impact rigorously assessed. This commitment to analytical vigilance is fundamental to ensuring the continued safety and efficacy of Probenecid for patients worldwide.

References

  • Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. PMC. (URL: [Link])

  • Forced Degradation results for Sulopenem Etzadroxil and Probenecid. ResearchGate. (URL: [Link])

  • Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Journal of Pharmaceutical Sciences. (URL: [Link])

  • Probenecid Monograph for Professionals. Drugs.com. (URL: [Link])

  • CN103613521A - Water-phase synthetic method of probenecid.
  • Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND DATA SHEET. Medsafe. (URL: [Link])

  • Sulfonamide-impurities. Pharmaffiliates. (URL: [Link])

  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. International Journal of Scientific Research in Science and Technology. (URL: [Link])

  • Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet. PubMed. (URL: [Link])

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. (URL: [Link])

  • Probenecid | Gout Treatment, Uric Acid & Renal Excretion. Britannica. (URL: [Link])

  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI. (URL: [Link])

  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI. (URL: [Link])

  • Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet. PubMed. (URL: [Link])

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. (URL: [Link])

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. (URL: [Link])

  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (URL: [Link])

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Bentham Science. (URL: [Link])

  • Synthesis and characterization of supramolecular assembly probenecid cocrystal. ResearchGate. (URL: [Link])

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. PharmaTutor. (URL: [Link])

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. (URL: [Link])

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. (URL: [Link])

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Sulfonamide (medicine). Wikipedia. (URL: [Link])

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. (URL: [Link])

Sources

Toxicological Characterization & Safety Profiling of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Data and Safety Profile of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (CAS: 328038-28-4) is a structural analog of the uricosuric agent Probenecid . Unlike Probenecid, which possesses a dipropylamino side chain, this compound features a bis(2-methoxyethyl)amino moiety.

Critical Safety Advisory: Direct toxicological data (LD50, NOAEL) for this specific CAS is absent from public registries (RTECS, ToxCast). Therefore, this guide utilizes a Read-Across / Structure-Activity Relationship (SAR) approach. The safety profile is inferred from two distinct toxicophores:

  • The Scaffold (Benzoic Acid Sulfonamide): Associated with renal transport inhibition (OATs) and potential crystalluria.

  • The Side Chain (Bis(2-methoxyethyl)amine): A known reproductive toxicant and corrosive agent.

Research Recommendation: Researchers must prioritize metabolic stability testing . If the sulfonamide bond is cleaved in vivo, the release of the free amine side chain poses a significant reproductive toxicity risk (testicular damage/antifertility) not present in the parent Probenecid molecule.

Table 1: Physicochemical Comparison
PropertyProbenecid (Reference)Target Compound (Analog)Implication
CAS 57-66-9328038-28-4Research Grade Only
Side Chain Dipropyl (Hydrophobic)Bis(2-methoxyethyl) (Polar)Altered BBB penetration & solubility
MW 285.36 g/mol 317.36 g/mol Slightly heavier
Predicted pKa ~3.4 (Carboxyl)~3.4 (Carboxyl)Risk of precipitation in acidic urine
Solubility Poor in waterImproved (Ether oxygens)Potentially lower crystalluria risk

Mechanism of Action & Pharmacodynamics

The primary pharmacological activity of this compound is predicted to be the inhibition of Organic Anion Transporters (OAT1, OAT3) in the renal proximal tubule.

The Renal Transport Blockade

Like Probenecid, this molecule likely acts as a competitive inhibitor at the basolateral membrane of proximal tubule cells.

  • OAT1/3 Inhibition: Prevents the uptake of organic anions (e.g., Penicillin, Methotrexate, antiviral nucleosides) from the blood into the urine.

  • URAT1 Inhibition: May inhibit the reabsorption of uric acid from the urine back into the blood (uricosuric effect).

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the renal interface.

RenalTransport cluster_blood Blood (Systemic Circulation) cluster_cell Proximal Tubule Cell cluster_urine Urine (Lumen) Drug Anionic Drug (e.g., Methotrexate) OAT OAT1 / OAT3 (Basolateral Transporter) Drug->OAT Substrate Target Target Compound (Probenecid Analog) Target->OAT Competitive Inhibitor (BLOCKS ENTRY) Metabolism Glucuronidation (UGT Enzymes) Target->Metabolism Clearance Excretion Renal Elimination OAT->Excretion Secretion

Caption: Competitive inhibition of Organic Anion Transporters (OATs) prevents renal clearance of co-administered drugs, leading to increased systemic exposure.

Toxicology Profile (SAR Analysis)

Acute Toxicity (Inferred)

Based on the Probenecid scaffold, the acute toxicity is likely low, but the specific side chain introduces new risks.

  • Oral LD50 (Rat): Predicted > 1600 mg/kg (based on Probenecid).

  • Primary Target Organs: Kidney (crystalluria), Liver (metabolism).

Reproductive Toxicity (High Risk Warning)

This is the most critical differentiator. The side chain, bis(2-methoxyethyl)amine (CAS 111-95-5), is structurally related to methoxyethanol (a known glycol ether toxicant).

  • Mechanism: Methoxyethanol derivatives are metabolized to methoxyacetic acid, which disrupts spermatogenesis and causes teratogenicity.

  • Risk: If the sulfonamide bond is hydrolyzed metabolically, the free amine could cause testicular atrophy and fetal malformations .

  • Evidence: Bis(2-methoxyethyl)ether has shown "strong antifertility effects" in rodent studies [1].[1]

Genotoxicity[2]
  • Ames Test: Likely Negative . Most sulfonamides and the specific amine side chain do not induce point mutations in Salmonella typhimurium [1].

  • Chromosomal Aberration: Potential risk. Glycol ether analogs have shown ambiguous results in cytogenetic assays.

The Safety Profile: Drug-Drug Interactions (DDI)

For researchers using this compound as a tool or lead, the immediate safety concern is Pharmacokinetic Interaction .

Interaction Matrix
Co-Administered DrugInteraction MechanismClinical Consequence
Methotrexate OAT InhibitionSevere Toxicity: Bone marrow suppression due to reduced clearance.
Beta-Lactams OAT InhibitionTherapeutic Benefit: Increased half-life (similar to Probenecid boosting Penicillin).
NSAIDs OAT CompetitionIncreased risk of NSAID-induced nephrotoxicity.
Acyclovir/Cidofovir OAT InhibitionNephroprotection: Prevents accumulation of the antiviral in tubule cells.

Experimental Protocols for Safety Validation

Since data is missing, the following protocols are required to validate the safety of this specific analog.

Protocol: OAT1 Inhibition Assay (HEK293-OAT1)

Objective: Determine the IC50 of the target compound against OAT1 to assess DDI potential.

Materials:

  • HEK293 cells stably expressing human OAT1 (SLC22A6).[2]

  • Substrate: [3H]-Para-aminohippurate (PAH) or 6-Carboxyfluorescein (6-CF).

  • Inhibitor: Target Compound (0.1 µM – 1000 µM).

  • Lysis Buffer: 0.1 N NaOH.

Workflow:

  • Seeding: Plate HEK-OAT1 cells in 24-well plates (poly-D-lysine coated). Culture for 48h until confluent.

  • Equilibration: Wash cells 2x with warm HBSS. Incubate in HBSS for 10 min at 37°C.

  • Uptake Phase: Add transport buffer containing:

    • Probe Substrate (e.g., 1 µM [3H]-PAH).

    • Target Compound (concentration curve).

    • Incubate for 2 minutes (linear phase of uptake).

  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

  • Lysis & Quantification: Add 200 µL 0.1 N NaOH. Shake for 30 min. Neutralize with HCl. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    
    [3]
    
Protocol: Metabolic Stability (Microsomal)

Objective: Confirm the sulfonamide bond is stable and does not release the toxic amine.

Workflow:

  • Incubate Target Compound (1 µM) with pooled human liver microsomes (HLM) + NADPH regenerating system.

  • Time points: 0, 15, 30, 60 min.

  • Quench with Acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS .

  • Critical Check: Monitor specifically for the formation of bis(2-methoxyethyl)amine (m/z ~134) . If detected, the compound is a high reproductive toxicity risk.

Safety Decision Tree

Use this logic flow to determine if the compound is safe for in vivo use.

SafetyTree Start Start Safety Assessment Metab Microsomal Stability Assay (Check for Amine Release) Start->Metab Stable Stable (<5% degradation) Metab->Stable Unstable Unstable (Releases Bis(2-methoxyethyl)amine) Metab->Unstable OAT_Test OAT1/3 Inhibition Assay Stable->OAT_Test Repro_Risk HIGH RISK: Reproductive Toxicity STOP Development or Limit Exposure Unstable->Repro_Risk DDI_Assess Assess DDI Potential (Compare IC50 to Cmax) OAT_Test->DDI_Assess

Caption: Decision matrix for evaluating the safety of the Probenecid analog. Metabolic stability is the "Go/No-Go" gate.

References

  • CDC / NIOSH. (1984). Genetic Effects of 2-Methoxyethanol and Bis(2-methoxyethyl)ether. CDC Stacks. Link

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family.[4] Clinical Pharmacology & Therapeutics. Link

  • PubChem. (2024).[5] Compound Summary: Probenecid (CAS 57-66-9). National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Bis(2-methoxyethyl)amine. Link

  • FDA. (2011). Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

Sources

Probenecid: A Technical Review of Structural Analogs and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

Probenecid, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects through the competitive inhibition of renal organic anion transporters, primarily URAT1 and OAT1/OAT3.[1][2][3] This inhibition effectively blocks the reabsorption of uric acid, promoting its excretion.[1] Beyond its uricosuric activity, probenecid is also utilized to increase plasma concentrations of certain antibiotics, such as penicillins and cephalosporins, by impeding their renal secretion.[4][5] The clinical utility and established mechanism of probenecid have spurred extensive research into its structural analogs to refine its pharmacological profile and into its metabolic fate to better understand its disposition and potential for drug-drug interactions. This guide provides an in-depth analysis of the structural modifications of probenecid and a detailed exploration of its metabolic pathways, offering valuable insights for medicinal chemists, pharmacologists, and drug metabolism scientists.

Pharmacological Foundation of Probenecid

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a synthetic sulfonamide derivative.[6] Its primary mechanism of action involves the competitive inhibition of transporters in the renal proximal tubules. By targeting the Urate Transporter 1 (URAT1), it prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion and a reduction in serum uric acid levels.[1][7] Probenecid also inhibits Organic Anion Transporters (OAT1 and OAT3), which are responsible for the secretion of a wide range of organic acids, including many drugs.[2][3] This latter effect is exploited to prolong the half-life of co-administered antibiotics.[8][9]

Following oral administration, probenecid is almost completely absorbed.[4] It is extensively bound to plasma proteins (85-95%), primarily albumin, and has a dose-dependent plasma half-life ranging from 4 to 17 hours.[4][10][11] The drug is slowly metabolized, principally in the liver, through two major pathways: oxidation of the N-propyl side chains and glucuronide conjugation of the carboxylic acid group.[4][10]

Structural Analogs of Probenecid: Rationale and SAR

The development of probenecid analogs is driven by the goal of improving upon the parent molecule's therapeutic index. Key objectives include enhancing potency for URAT1, increasing selectivity over other transporters like OATs to minimize drug-drug interactions, and optimizing pharmacokinetic properties.[12] Structure-Activity Relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.

Rationale for Analog Development
  • Improved Potency and Selectivity: While effective, probenecid is considered to have only moderate efficacy and is non-selective, inhibiting multiple transporters.[7][12] Analogs are designed to achieve higher affinity for URAT1, potentially leading to greater uricosuric effects at lower doses.[12]

  • Mitigation of Drug-Drug Interactions (DDI): Probenecid's inhibition of OAT1 and OAT3 is the primary cause of its significant DDI profile.[12] Designing analogs with high selectivity for URAT1 over OATs could yield a safer therapeutic agent.

  • Optimized Pharmacokinetics: Modifications to the probenecid scaffold can alter its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to analogs with a more favorable half-life, reducing dosing frequency, or altered metabolic pathways, potentially avoiding the formation of reactive metabolites.

Key Structural Modifications and SAR Insights

SAR studies have revealed that all three major components of the probenecid molecule—the N,N-dipropyl group, the sulfonamide linker, and the benzoic acid moiety—are amenable to modification.

  • N-Alkyl Chains: The length and branching of the alkyl chains on the sulfonamide nitrogen are critical for activity. Altering these groups can significantly impact both potency and selectivity.

  • Aromatic Ring: Substitution on the benzoic acid ring can influence electronic properties and steric interactions within the transporter's binding pocket.

  • Carboxylic Acid: The acidic nature of the benzoic acid is essential for interaction with the organic anion transporters. Modifications often focus on creating bioisosteres of the carboxylate group to modulate acidity and binding characteristics.

The systematic exploration of these modifications allows for the fine-tuning of the molecule's interaction with its target transporters.

Table 1: Representative Probenecid Analogs and their Biological Activity
CompoundModificationTargetActivity (IC50)Reference
ProbenecidParent CompoundhURAT17.0 µM[12]
BenzbromaroneBenzofuran derivativehURAT10.42 µM[12]
LesinuradTriazole derivativehURAT17.1 µM[12]
Compound 1hDiarylmethane backbonehURAT10.035 µM[12]

Note: This table presents a selection of URAT1 inhibitors for comparative purposes. While not all are direct structural analogs, they evolved from similar pharmacophore concepts.

Experimental Protocol: Synthesis of a Probenecid Analog

The following protocol describes a general method for synthesizing a probenecid analog by modifying the N-alkyl groups, based on the fundamental reaction of forming a sulfonamide.[13]

Objective: To synthesize 4-((diethylamino)sulfonyl)benzoic acid.

Materials:

  • 4-(chlorosulfonyl)benzoic acid

  • Diethylamine

  • Acetone

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(chlorosulfonyl)benzoic acid in acetone. Cool the solution to 0°C in an ice bath.

  • Amine Addition: Slowly add 2.2 equivalents of diethylamine to the cooled solution with constant stirring. Causality: The second equivalent of amine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the acetone under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl to remove excess diethylamine.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Pharmacological Screening of Analogs

A systematic approach is required to evaluate the efficacy and selectivity of newly synthesized probenecid analogs.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesized Analog Library Assay1 Primary Screen: hURAT1 Inhibition Assay (Determine IC50) Compound->Assay1 Decision1 Potency > Threshold? Assay1->Decision1 Decision1->Compound No (Discard/Redesign) Assay2 Secondary Screen: Selectivity Panel (hOAT1, hOAT3 Inhibition) Decision1->Assay2 Yes Decision2 Selective for hURAT1? Assay2->Decision2 Decision2->Compound No (Discard/Redesign) Assay3 ADME Profiling: Metabolic Stability (Microsomes, Hepatocytes) Decision2->Assay3 Yes PK Pharmacokinetic Studies (Rodent Model) Assay3->PK PD Pharmacodynamic Studies (Uric Acid Excretion) PK->PD Lead Lead Candidate PD->Lead

Caption: Workflow for screening probenecid analogs.

Metabolism of Probenecid

Understanding the metabolic fate of probenecid is critical for predicting its pharmacokinetic profile, potential for drug interactions, and identifying any pharmacologically active or toxic metabolites. Metabolism occurs primarily in the liver via Phase I (oxidation) and Phase II (conjugation) reactions.[4][14]

Metabolic Pathways

The biotransformation of probenecid is extensive, with the parent drug being modified at both the N-propyl side chains and the carboxylic acid moiety. The aromatic ring itself is resistant to oxidation.[4]

  • Phase I Oxidation: The primary Phase I pathway involves the oxidation of the N-propyl side chains, catalyzed by Cytochrome P450 (CYP) enzymes.[14][15][16] This leads to the formation of several key metabolites:

    • Secondary Alcohol Metabolite: Hydroxylation at the 2-position of one propyl chain.[11]

    • Primary Alcohol Metabolite: Hydroxylation at the 3-position of one propyl chain (less common).[9][11]

    • Carboxylic Acid Metabolite: Further oxidation of the alcohol metabolites.[9][11]

    • Mono-N-dealkylation: Removal of one of the propyl groups.[14]

  • Phase II Conjugation: The carboxylic acid group of probenecid is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of probenecid acyl glucuronide .[4][17] This is a major metabolite, accounting for a significant portion of the administered dose.[9][11] Acyl glucuronides are known to be reactive and can undergo intramolecular acyl migration and covalently bind to proteins, which has been investigated as a potential mechanism for hypersensitivity reactions.[17]

G cluster_phase1 Phase I: Oxidation (CYP450s) cluster_phase2 Phase II: Conjugation (UGTs) Probenecid Probenecid M1 Mono-hydroxylated Metabolites (2-OH, 3-OH) Probenecid->M1 Hydroxylation M3 Mono-N-depropyl Metabolite Probenecid->M3 N-Dealkylation M4 Probenecid Acyl Glucuronide Probenecid->M4 Glucuronidation M2 Carboxylic Acid Metabolite M1->M2 Oxidation

Caption: Major metabolic pathways of probenecid.

Major Metabolites and Their Significance

The metabolites of probenecid are generally more polar than the parent drug, facilitating their renal excretion. Some of these metabolites may retain some uricosuric activity. The acyl glucuronide, while a major clearance pathway, is of particular interest due to its chemical reactivity.[17]

Table 2: Major Metabolites of Probenecid
MetabolitePathwayDescriptionPotential Significance
Probenecid Acyl GlucuronidePhase IIConjugate of probenecid's carboxylic acid with glucuronic acid.[18]Major metabolite; chemically reactive, potential for protein binding and immunogenicity.[17]
2-HydroxyprobenecidPhase IOxidation at the second carbon of a propyl chain.May possess some uricosuric activity.
3-HydroxyprobenecidPhase IOxidation at the terminal carbon of a propyl chain.Precursor to the carboxylic acid metabolite.[14]
CarboxyprobenecidPhase IFurther oxidation of the 3-hydroxy metabolite.A more polar, readily excreted metabolite.[11]
N-depropylprobenecidPhase IRemoval of one propyl group.Minor metabolite.[14]
Experimental Protocol: In Vitro Metabolism of Probenecid

This protocol outlines a typical experiment to study the metabolism of probenecid using human liver microsomes (HLMs), a subcellular fraction rich in CYP and UGT enzymes.[19][20][21]

Objective: To determine the metabolic stability of probenecid and identify its major metabolites in HLMs.

Materials:

  • Human Liver Microsomes (pooled)

  • Probenecid (1 M stock in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (for Phase II)

  • Ice-cold acetonitrile with an internal standard (e.g., tolbutamide)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • On ice, prepare a master mix containing phosphate buffer, HLMs (final concentration ~0.5 mg/mL), and the NADPH regenerating system.

    • For Phase II analysis, also include UDPGA in the master mix.

  • Initiate Reaction:

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Add probenecid to initiate the reaction (final concentration 1-10 µM; final DMSO concentration <0.2%). Causality: Keeping the organic solvent concentration low is crucial to avoid inhibiting enzyme activity.[19]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system to quantify the disappearance of the parent drug (probenecid) and to detect and identify the formed metabolites.[22][23] Self-Validation: A control incubation without NADPH should be run in parallel to confirm that metabolism is enzyme-dependent.

Conclusion and Future Directions

Probenecid remains a valuable pharmacological tool, and the study of its structure and metabolism continues to yield important insights. The development of structural analogs, particularly those with high selectivity for URAT1, holds the promise of more effective and safer uricosuric therapies with fewer drug-drug interactions. Future research should focus on leveraging computational modeling and advanced SAR techniques to accelerate the discovery of such next-generation inhibitors.[24] Furthermore, a deeper characterization of the enzymes responsible for probenecid metabolism and the biological activity of its metabolites will enhance our ability to predict and manage its clinical use, particularly in complex polypharmacy scenarios. The application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be paramount in elucidating the complete metabolic profile and understanding the toxicological implications of reactive intermediates like the acyl glucuronide.[22][23]

References

  • Patsnap Synapse. (2024, July 17).
  • Dayton, P. G., et al. (1983). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics.
  • Cunningham, R. F., et al. (1977). Probenecid metabolism in vitro with rat, mouse, and human liver preparations.
  • Taylor & Francis. (n.d.). Probenecid – Knowledge and References.
  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Probenecid.
  • Eggers, N. J., & Doust, K. (1981). Isolation and identification of probenecid acyl glucuronide. Journal of Pharmacy and Pharmacology.
  • Luo, M., et al. (2020). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Clinical Pharmacology & Therapeutics.
  • Castillo, M., & Smith, P. C. (2002). Rapid Internal Acyl Migration and Protein Binding of Synthetic Probenecid Glucuronides. Chemical Research in Toxicology.
  • Patel, H., et al. (2023). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Journal of Drug Delivery and Therapeutics.
  • Smith, P. C., et al. (1990). Probenecid inhibits the renal clearance of frusemide and its acyl glucuronide. British Journal of Clinical Pharmacology.
  • Drugs.com. (2025, July 31). Probenecid Monograph for Professionals.
  • Wikipedia. (n.d.). Probenecid.
  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2024, June 21).
  • Dalbeth, N., & Stamp, L. K. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
  • ClinPGx. (n.d.).
  • Perel, J. M., et al. (1971). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry.
  • Veeprho. (n.d.). Probenecid Acyl Glucuronide.
  • Phebra. (n.d.). PRODUCT INFORMATION - PRO-CID™ (Probenecid Tablets 500 mg).
  • Sams, R. A., et al. (1987). Pharmacokinetics of probenecid and the effect of oral probenecid administration on the pharmacokinetics of cefazolin in mares. American Journal of Veterinary Research.
  • Nursing Central. (n.d.). probenecid.
  • PubChem. (n.d.). Probenecid | C13H19NO4S | CID 4911.
  • ResearchGate. (n.d.). Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space.
  • Liu, K., et al. (2020). Systematic Structure-Activity Relationship (SAR)
  • Zhang, Y., et al. (2024, July 15). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules.
  • Zhang, Y., et al. (2024, July 22). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • ResearchGate. (2025, August 6). In Vitro Drug Metabolism Using Liver Microsomes | Request PDF.
  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS Journal.
  • Hill, G. B. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology.
  • Zanger, U. M., & Schwab, M. (2013).
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews.
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician.
  • Ghobarah, H., et al. (2026, February 9). Metabolite Profiling Applications in Early Drug Discovery.
  • Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. Journal of Pharmaceutical and Biomedical Analysis.
  • WuXi AppTec. (n.d.).
  • Sapient. (2024, October 10). Improving metabolite identification in nontargeted metabolomic and lipidomic studies.
  • Teye, J., et al. (2023). Structure-activity relationship of dibenzylideneacetone analogs against the neglected disease pathogen, Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters.
  • Bertozzi, F., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.
  • Cai, M., et al. (2024, December 24). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules.
  • Amporndanai, K., et al. (2018). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry.

Sources

Methodological & Application

extraction protocols for sulfamoyl benzoic acid derivatives from biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Extraction of Sulfamoyl Benzoic Acid Derivatives from Biological Fluids

Authored by a Senior Application Scientist

This document provides a detailed exploration of the prevalent and effective extraction methodologies for sulfamoyl benzoic acid derivatives from various biological matrices, including plasma, serum, and urine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, ensuring robust and reproducible results.

Sulfamoyl benzoic acid derivatives, a class of potent loop diuretics such as furosemide, bumetanide, and torsemide, are characterized by their acidic nature due to the presence of carboxylic acid and sulfonamide functional groups. This property is the cornerstone of designing effective extraction strategies. The primary challenge in their bioanalysis is the efficient separation from complex endogenous components like proteins, salts, and phospholipids, which can interfere with downstream analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

This guide will systematically detail three core extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Workhorse

Protein precipitation is often the first choice for rapid sample clean-up, especially in high-throughput screening environments. The principle is straightforward: a water-miscible organic solvent is added to the aqueous biological sample to disrupt the solvation shell of proteins, causing them to denature and precipitate out of solution.[2][3]

Causality and Rationale: The addition of solvents like acetonitrile or methanol reduces the dielectric constant of the solution, weakening the hydrophilic interactions that keep proteins soluble.[3] This leads to protein aggregation and precipitation. The analytes of interest, being smaller molecules, remain in the supernatant. While fast and economical, PPT is the "least clean" method, often leaving behind salts and phospholipids that can cause significant matrix effects (e.g., ion suppression) in LC-MS analysis.[4][5]

Experimental Protocol: In-Well Protein Precipitation

This protocol is optimized for a 96-well plate format, ideal for automation.[5][6]

  • Internal Standard (IS) Spiking: Aliquot 100 µL of the biological sample (plasma, serum) into each well of a 96-well collection plate. Add 10 µL of the internal standard working solution (e.g., a structurally similar, stable-isotope-labeled analog).

  • Solvent Addition: Add 300 µL of cold (–20°C) acetonitrile containing 0.1% formic acid to each well. The 3:1 solvent-to-sample ratio is a common starting point for efficient precipitation.[6] The acid helps to keep the acidic analytes in their protonated state.

  • Mixing: Cover the plate with a sealing mat and vortex for 2-3 minutes at medium speed to ensure thorough mixing and complete protein precipitation.[6]

  • Filtration/Centrifugation: Place the 96-well plate on a vacuum manifold and filter the supernatant into a clean collection plate. Alternatively, centrifuge the plate at approximately 4000 x g for 10 minutes.[5]

  • Analysis: Directly inject an aliquot of the clear supernatant/filtrate for LC-MS/MS analysis. If necessary, the sample can be evaporated and reconstituted in a mobile-phase-compatible solvent.

Workflow for Protein Precipitation

cluster_0 A Biological Sample (e.g., 100 µL Plasma) B Add Precipitating Solvent (e.g., 300 µL Acetonitrile) A->B C Vortex (2-3 min) B->C D Centrifuge / Filter C->D E Collect Supernatant D->E F Inject for LC-MS/MS Analysis E->F

Caption: High-throughput protein precipitation workflow.

Liquid-Liquid Extraction (LLE): The Classic Clean-Up

LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[7] For acidic drugs like sulfamoyl benzoic acid derivatives, pH control is paramount for successful extraction.

Causality and Rationale: The key is to neutralize the acidic functional groups (carboxylic acid) on the analyte. By adjusting the pH of the aqueous sample to be at least 2 units below the analyte's pKa, the molecule becomes predominantly un-ionized (protonated).[1] This uncharged form is significantly more soluble in a non-polar organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) than its ionized counterpart, allowing it to partition efficiently into the organic phase while leaving polar interferences (salts, proteins) behind in the aqueous phase. A newer variation, Salting-Out Assisted LLE (SALLE), uses a high concentration of salt to force the separation of a water-miscible solvent like acetonitrile, combining precipitation and extraction into a single step for cleaner extracts than PPT alone.[7][8]

Experimental Protocol: pH-Controlled LLE
  • Sample Preparation: To 200 µL of plasma or serum in a microcentrifuge tube, add the internal standard.

  • pH Adjustment: Add 50 µL of a buffer solution (e.g., 1M formic acid or phosphate buffer) to adjust the sample pH to approximately 3.0-3.5.

  • Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture vigorously for 5 minutes. This creates a large surface area between the two phases, facilitating the transfer of the analyte.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the proteinaceous interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

cluster_1 A Biological Sample B Adjust pH (Acidify below pKa) A->B C Add Immiscible Organic Solvent B->C D Vortex to Mix C->D E Centrifuge for Phase Separation D->E F Collect Organic Layer E->F G Evaporate & Reconstitute F->G H Analyze G->H

Caption: pH-dependent liquid-liquid extraction workflow.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE is a highly selective and powerful sample preparation technique that provides the cleanest extracts, making it ideal for methods requiring the lowest limits of detection.[7][9] It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample.

Causality and Rationale: For sulfamoyl benzoic acid derivatives, reversed-phase (e.g., C8 or C18) or ion-exchange sorbents are commonly used.[9]

  • Reversed-Phase SPE: Similar to LLE, the sample is acidified to neutralize the analyte, which then adsorbs onto the hydrophobic stationary phase. A polar wash solvent removes interferences, and a less polar (organic) solvent is used to elute the analyte.

  • Mixed-Mode or Ion-Exchange SPE: These sorbents offer dual retention mechanisms. For instance, a mixed-mode cation exchange sorbent can retain basic interferences via ion exchange while retaining the neutral form of the acidic drug via reversed-phase interactions. This allows for highly specific wash steps to remove different classes of interferences, resulting in exceptionally clean extracts.

Experimental Protocol: Reversed-Phase SPE (C18)

This protocol is a widely applicable method for drugs like furosemide and torsemide.[10][11]

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the sorbent. This solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of purified water (or an acidic buffer matching the pre-treated sample) through the sorbent. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Pre-treat the biological sample (e.g., 200 µL of urine or plasma) by adding an equal volume of 2% phosphoric acid. Load the entire pre-treated sample onto the SPE cartridge. The acidified analyte will be retained on the C18 sorbent.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This removes highly polar interferences without eluting the analyte of interest.

  • Elution: Elute the analyte from the sorbent using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Workflow for Solid-Phase Extraction

cluster_2 A Condition Sorbent (e.g., Methanol) B Equilibrate Sorbent (e.g., Water) A->B C Load Pre-treated Sample B->C D Wash Sorbent (Remove Interferences) C->D E Elute Analyte (e.g., Methanol) D->E F Evaporate & Reconstitute E->F G Analyze F->G

Caption: General solid-phase extraction workflow.

Method Selection and Performance Comparison

The choice of extraction protocol depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available automation.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Cleanliness Low (High Matrix Effects)ModerateHigh (Low Matrix Effects)
Recovery Variable, potential loss in pelletGenerally Good (80-100%)High & Reproducible (>85%)
Throughput Very HighModerateModerate to High (96-well format)
Cost/Sample LowLow to ModerateHigh
Automation Easily AutomatedDifficultEasily Automated (96-well format)
Best For High-throughput screening, dose-ranging studiesRoutine analysis, when PPT is not clean enoughPK/BE studies, trace-level quantification
Reported Recovery Data for Sulfamoyl Benzoic Acid Derivatives
AnalyteMatrixExtraction MethodAvg. Recovery (%)Reference
TorsemideHuman PlasmaLLE (various solvents)84.2 - 86.5%[12]
FurosemidePlasma, UrineSPE (C18)>90% (typical)[9][10]
FurosemidePlasmaSPE (C2)~97%[13]
BumetanidePlasma, UrineSPE (C18)>85% (typical)[9]

Bioanalytical Method Validation: Ensuring Trustworthy Data

Once an extraction protocol is developed, it must be rigorously validated to ensure it performs reliably for its intended purpose.[14][15][16] Validation demonstrates that the method is accurate, precise, selective, and robust. Key validation parameters, as outlined by regulatory bodies like the FDA and EMA, include:[15][16]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components and other potential interferences.[14]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between replicate measurements.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.[12]

  • Matrix Effect: The alteration of analyte response due to co-eluting components from the biological matrix.

  • Calibration Curve: The relationship between analyte concentration and instrument response over a defined range.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).[17]

A fully validated method provides confidence that the quantitative data generated are accurate and reproducible, which is critical for making informed decisions in drug development and clinical research.[18]

References

  • Title: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Source: ResearchGate URL: [Link]

  • Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Source: ScienceDirect URL: [Link]

  • Title: Solid-phase Extraction of Furosemide From Plasma and Urine and Subsequent Analysis by High-Performance Liquid Chromatography. Source: PubMed URL: [Link]

  • Title: Analysis of Drugs from Biological Samples. Source: International Journal of Innovative Science and Research Technology URL: [Link]

  • Title: Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Source: EUCHEMBIOJ Reviews URL: [Link]

  • Title: Analysis of Drugs in Biological Matrices. Source: Amazon AWS URL: [Link]

  • Title: Sample preparation and RPHPLC determination of diuretics in human body fluids. Source: Acta Pharmaceutica URL: [Link]

  • Title: New Method for Spectrophotometric Determination of Furosemide in Pure Form and in Pharmaceutical Formulations. Source: AI Publications URL: [Link]

  • Title: Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Source: PubMed URL: [Link]

  • Title: Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Source: ResearchGate URL: [Link]

  • Title: Protein Precipitation Procedures. Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration URL: [Link]

  • Title: External-standard high-performance liquid chromatographic method for quantitative determination of furosemide in plasma by using solid-phase extraction and on-line elution. Source: PubMed URL: [Link]

  • Title: Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Source: ResearchGate URL: [Link]

  • Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Source: Separation Science URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Source: Agilent URL: [Link]

  • Title: Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Source: PubMed URL: [Link]

  • Title: Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Source: PubMed URL: [Link]

  • Title: Salting-out assisted liquid–liquid extraction for bioanalysis. Source: ResearchGate URL: [Link]

  • Title: Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Source: CliniChrom URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Source: Springer URL: [Link]

  • Title: Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Source: ResearchGate URL: [Link]

  • Title: Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Source: EUCHEMBIOJ Reviews URL: [Link]

Sources

Application Note: NMR Sample Preparation for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide provides a comprehensive, expert-level workflow for the sample preparation of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid for Nuclear Magnetic Resonance (NMR) analysis.


H, 

C)

Introduction & Chemical Context

The analyte, 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid (C


H

NO

S), presents specific challenges for NMR analysis due to its amphiphilic nature. It contains a polar, ionizable carboxylic acid moiety, a rigid aromatic core, and flexible, polar ether-linked aliphatic chains.

High-quality spectral acquisition requires a sample preparation strategy that ensures:

  • Complete Solvation: Preventing aggregation or dimerization of the benzoic acid core.

  • Proton Exchange Control: Managing the exchangeable carboxylic proton (

    
    ) to ensure visibility or controlled elimination.
    
  • Viscosity Management: Optimizing linewidths for the flexible methoxyethyl chains.

Chemical & Physical Properties Assessment

Before preparation, the physicochemical profile must be evaluated to select the optimal deuterated solvent.[1][2]

PropertyCharacteristicNMR Implication
Acidic Group Carboxylic Acid (pKa

4.0–4.2)
Subject to H-bonding dimerization in non-polar solvents (e.g., CDCl

).
Polarity High (Sulfonamide + Ethers)Poor solubility in pure non-polar solvents; requires polar aprotic or protic solvents.
Spin System AA'BB' (Aromatic) + Aliphatic ChainsResolution of aromatic coupling requires good magnetic field homogeneity (shimming).
Hygroscopicity Moderate to HighSamples may absorb atmospheric water, obscuring the 3.0–4.0 ppm region.

Protocol 1: The "Gold Standard" Preparation (DMSO-d )

Objective: Complete characterization including the acidic proton and full aromatic resolution. Rationale: DMSO-d


 is the preferred solvent because its high dielectric constant disrupts acid dimers, ensuring sharp monomeric peaks. It also slows proton exchange, often allowing the 

proton to be observed as a broad singlet around 13.0 ppm.
Materials
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ), 99.9% D, containing 0.03% v/v TMS (Tetramethylsilane).
  • Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

  • Filtration: Glass wool or cotton plug (pre-washed with solvent).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg (for

    
    H) or 25–40 mg  (for 
    
    
    
    C) of the analyte into a clean 1.5 mL microcentrifuge tube or glass vial.
    • Note: Do not weigh directly into the NMR tube to prevent powder adhesion to the upper walls.

  • Solvation: Add 600 µL of DMSO-d

    
    .
    
  • Homogenization: Vortex gently for 30 seconds. If the solid persists, sonicate for 1–2 minutes at ambient temperature.

    • Visual Check: The solution must be perfectly clear. Any turbidity indicates undissolved particulates that will degrade shimming.

  • Transfer: Transfer the solution to the NMR tube using a clean glass Pasteur pipette.

    • Critical Step: Filter the solution through a small plug of glass wool inserted into the pipette tip during transfer to remove microscopic particulates.[3]

  • Volume Check: Ensure the liquid column height is 40–50 mm .

    • Why? Shorter columns cause magnetic susceptibility mismatches at the coil edges; longer columns waste solvent and complicate shimming.

  • De-gassing (Optional): If running relaxation studies, bubble dry nitrogen through the sample for 2 minutes to remove dissolved oxygen (paramagnetic).

Protocol 2: Alternative Solvent Systems

If DMSO-d


 interferes with specific signals (e.g., residual water peak overlapping with aliphatic region), use these alternatives.
SolventProsConsProtocol Adjustment
Methanol-d

(CD

OD)
Excellent solubility; sharper lines for aliphatic chains due to lower viscosity.Exchanges acidic proton. The

signal will disappear (become HOD).
Use if the 3.0–4.0 ppm region is critical and DMSO water peak is interfering.
Acetone-d

Good for aromatic resolution; low viscosity.Volatile; requires tight capping. Solubility may be lower than DMSO.[4][5]Keep temperature constant (25°C) to prevent chemical shift drift.
D

O + NaOD
Simulates physiological pH (anionic form).Shifts all peaks; no acidic proton visible.Add 1-2 eq. of NaOD to ensure full deprotonation.

Expected Chemical Shifts & Data Validation

Use this table to validate your sample preparation. Significant deviations (>0.2 ppm) may indicate concentration effects or pH issues.

Reference: Internal TMS = 0.00 ppm (in DMSO-d


)
MoietyProton TypeApprox.[6][7][8][9] Shift (

, ppm)
Multiplicity
Carboxylic Acid

13.0 – 13.5 Broad Singlet (may be invisible in wet solvent)
Aromatic Ring Ar-H (Ortho to COOH)8.1 – 8.2 Doublet (part of AA'BB')
Aromatic Ring Ar-H (Meta to COOH)7.9 – 8.0 Doublet (part of AA'BB')
Sulfonamide Link

3.4 – 3.5 Triplet / Multiplet
Ether Link

3.3 – 3.4 Triplet / Multiplet
Methoxy Terminus

3.2 – 3.3 Sharp Singlet

Visualization: Decision Tree & Workflow

The following diagram illustrates the logic flow for selecting the correct preparation method based on analytical needs.

NMR_Prep_Workflow Start Start: 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid Goal_Check Define Analytical Goal Start->Goal_Check Full_Char Full Characterization (Include -COOH proton) Goal_Check->Full_Char Structure Proof Res_Check High Resolution of Aliphatic Chains needed? Goal_Check->Res_Check Coupling Analysis DMSO_Path Protocol 1: DMSO-d6 (Standard) Full_Char->DMSO_Path Res_Check->DMSO_Path No MeOD_Path Protocol 2: Methanol-d4 (Low Viscosity) Res_Check->MeOD_Path Yes Prep_Steps 1. Weigh 5-10mg 2. Dissolve in 0.6mL Solvent 3. Filter (Glass Wool) 4. Transfer to Tube DMSO_Path->Prep_Steps MeOD_Path->Prep_Steps QC_Check QC: Check Homogeneity & Lock Signal Prep_Steps->QC_Check Outcome_1 Result: Broad -COOH visible Viscous broadening possible QC_Check->Outcome_1 DMSO-d6 Outcome_2 Result: -COOH exchanged (invisible) Sharp aliphatic multiplets QC_Check->Outcome_2 MeOD

Caption: Logical workflow for solvent selection and sample preparation based on specific analytical requirements.

Troubleshooting & Quality Control

Issue: Broadened Aromatic Peaks
  • Cause: Poor shimming or aggregation.

  • Solution:

    • Check the lock level; it should be stable.

    • Re-shim the Z1 and Z2 coils.

    • If aggregation is suspected (common with benzoic acids), dilute the sample to <5 mg/mL or heat the probe to 300–310 K.

Issue: Missing Carboxylic Acid Proton
  • Cause: Chemical exchange with water in the solvent (H

    
    O + R-COOH 
    
    
    
    H
    
    
    O
    
    
    + R-COO
    
    
    ).
  • Solution: Use a fresh ampoule of DMSO-d

    
     (single-use) to minimize water content. Alternatively, add activated molecular sieves (3Å) to the tube 1 hour before acquisition.
    
Issue: "Rolling" Baseline
  • Cause: Acoustic ringing or particulate matter.

  • Solution: Ensure the sample was filtered. Adjust the DE (Pre-scan delay) parameter on the spectrometer or apply backward linear prediction during processing.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

  • Iowa State University. "NMR Sample Preparation: Small Molecule Guidelines." Chemical Instrumentation Facility. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Baseline Noise in MS Detection of Benzoic Acid Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that a stable, low-noise baseline is the foundation of sensitive and reproducible LC-MS analysis. When working with challenging compounds like benzoic acid sulfonamides, which possess acidic protons and are prone to variable ionization, baseline noise can become a significant obstacle to achieving reliable limits of detection and quantification.[1][2]

This guide is structured to provide a logical, in-depth approach to diagnosing and resolving baseline noise. We will move from the most common and easily rectified issues to more complex, system-level problems, always explaining the underlying scientific principles behind our troubleshooting steps.

Frequently Asked Questions (FAQs) & Quick Fixes

This section addresses the most common culprits of baseline noise. Always check these first.

Q1: My baseline is suddenly noisy across all my analyses. What's the first thing I should check?

A1: Always start with your solvents and mobile phase. This is the most frequent source of contamination-related noise.[3]

  • Action: Prepare fresh mobile phase using LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate) from a new or trusted bottle.[3][4] Even LC-MS grade solvents can become contaminated over time once opened.[5]

  • Causality: Lower-grade solvents contain non-volatile impurities and particulates that elute as a broad "hump" or contribute to a consistently high, noisy chemical background.[1][5] Daily preparation prevents microbial growth, which can also create baseline disturbances.[1][3]

Q2: I see regular, periodic "pulses" or waves in my baseline. What does this indicate?

A2: This is classic symptom of a pump-related issue. The periodicity of the noise often correlates with the pump's piston strokes.

  • Action:

    • Purge the Pump: Purge all solvent lines thoroughly to dislodge any trapped air bubbles.[6]

    • Check for Leaks: Inspect all fittings from the solvent reservoir to the injector for any signs of leaks.

    • Check Check Valves: If purging doesn't help, a check valve may be sticking or failing.[5]

  • Causality: Air bubbles trapped in the pump head or check valves cause pressure fluctuations as they compress and expand.[5][7] The mass spectrometer is highly sensitive to the resulting inconsistent flow rate, which manifests as a rhythmic, wavy baseline.[5]

Q3: Why is a high-quality water source so critical?

A3: Water is a universal solvent for many contaminants. Using anything other than ultrapure water (18.2 MΩ·cm resistivity) is a major risk.

  • Action: Use water from a well-maintained water purification system (e.g., Milli-Q or similar) or sealed bottles of LC-MS grade water.

  • Causality: Tap water, or even HPLC-grade bottled water, can contain metal ions, organic impurities, and algae.[8] These contaminants can create adducts (e.g., [M+Na]+, [M+K]+), suppress the ionization of your target analytes, and contribute directly to background noise.[9][10]

Systematic Troubleshooting Workflow

When the quick fixes are not enough, a systematic approach is necessary to isolate the source of the noise. This workflow helps determine if the problem originates from the LC system, the MS detector, or the column.

Troubleshooting_Workflow Start High Baseline Noise Observed Isolate_LCMS Isolate LC from MS (Divert LC flow to waste) Start->Isolate_LCMS Noise_Persists Noise Persists? Isolate_LCMS->Noise_Persists MS_Issue Problem is in MS System (Source, Gas, Detector) Noise_Persists->MS_Issue Yes LC_Issue Problem is in LC System (Solvents, Pump, Tubing, Column) Noise_Persists->LC_Issue No Blank_Injection Inject Blank Solvent (Mobile Phase A) LC_Issue->Blank_Injection Noise_in_Blank Noise in Blank? Blank_Injection->Noise_in_Blank Contaminated_System System Contamination (Injector, Tubing, Source) Noise_in_Blank->Contaminated_System Yes Column_Issue Problem is Column-Related (Bleed, Contamination) Noise_in_Blank->Column_Issue No

Caption: A logical workflow for isolating the source of baseline noise.

In-Depth Guide: Mobile Phase & LC System

If the workflow points to the LC system, use these Q&As to pinpoint the issue.

Q4: I've confirmed my solvents are pure, but the noise persists. What's the next step for the mobile phase?

A4: The issue may be with your mobile phase additives or improper mixing.

  • Action:

    • Use Volatile Additives: For MS, always use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium hydroxide.[11] Never use non-volatile buffers like phosphates , as they will crystallize in and destroy the ion source.[11]

    • Balance Additives in Gradient: If running a gradient, ensure your additive is present at a consistent concentration in both your aqueous (A) and organic (B) mobile phases.

    • Degas Thoroughly: Use an inline degasser or sonicate/sparge the mobile phase before use.[11]

  • Causality: A changing concentration of an additive during a gradient can cause a drifting or wandering baseline, especially if the additive absorbs UV light or alters ionization efficiency.[12] Inadequate degassing allows microbubbles to form in the detector cell as the mobile phase exits the high-pressure column, causing sharp, spiky noise.[13]

Q5: How can I perform a system flush to remove deep-seated contamination?

A5: A systematic flush with a series of solvents is highly effective for cleaning the entire flow path.

  • Action: Follow a dedicated cleaning protocol. A common and effective procedure is known as a "steam clean" or thorough system flush.

  • Experimental Protocol: System Steam Cleaning

    • Remove the Column: Replace the column with a union or a restrictor capillary.

    • Set High Aqueous Flow: Set the LC flow to 0.5 mL/min with 100% LC-MS grade water.

    • Set High Gas Flow & Temp: Set the MS source parameters to high values: nebulizer gas to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C.[8]

    • Run Overnight: Allow the system to run under these conditions overnight (at least 8-12 hours).[8] This effectively steam cleans the ion source and flushes the LC flow path.

    • Re-equilibrate: Before analysis, thoroughly flush the system with your mobile phase until the pressure and baseline are stable.

  • Causality: The high flow of hot gas and solvent vapor effectively removes semi-volatile contaminants that have built up in the ion source and transfer optics. The aqueous flush of the LC path removes salts and polar contaminants.[1][8]

In-Depth Guide: MS Ion Source & Detector

When the noise originates from the mass spectrometer itself, the ion source is the primary suspect.

Q6: How do I optimize my ESI source parameters to reduce noise and enhance the signal for sulfonamides?

A6: Optimizing the Electrospray Ionization (ESI) source is a balancing act between efficient desolvation and analyte stability. The goal is to create a stable, fine spray of charged droplets.

  • Action: Systematically optimize key parameters by infusing a standard of your analyte and observing the signal-to-noise ratio.

  • Data Presentation: ESI Parameter Optimization

    Parameter Starting Value Optimization Goal & Rationale
    Nebulizer Gas 30-40 psi Increase to create smaller droplets for better desolvation. Too high can cause ion suppression or cool the source too much.[14]
    Drying Gas Flow 10 L/min Increase to aid solvent evaporation. Too high can neutralize ions before they enter the MS.
    Drying Gas Temp. 300-350 °C Optimize for your flow rate. Higher flow rates require higher temperatures for complete desolvation. Benzoic acid sulfonamides are generally thermally stable.
    Capillary Voltage 3.5-4.5 kV (+) / -3.0 kV (-) Optimize for a stable spray current. Too high can cause in-source fragmentation or corona discharge, which is a major source of noise.[14]

    | Flow Rate | 0.2-0.5 mL/min | Lower flow rates generally improve ESI efficiency and reduce the amount of solvent entering the source, which can lower the chemical noise floor.[10][14] |

Q7: My baseline is clean when the LC is diverted to waste, but noisy when flowing into the MS. What does this point to?

A7: This strongly indicates a dirty ion source or contaminated nitrogen gas supply.

  • Action:

    • Clean the Ion Source: Follow the manufacturer's instructions to clean the capillary, spray shield, and front-end ion optics (e.g., curtain plate or cone).[15] This should be part of routine maintenance.[2]

    • Check Gas Source: Ensure you are using high-purity nitrogen. Check for contamination in the gas lines or generator.

  • Causality: The ion source is where the mobile phase and analyte meet high voltage and hot gas. Over time, non-volatile components from the mobile phase and sample matrix deposit on these surfaces.[1][16] These deposits can hold a charge and release ions sporadically, creating a noisy, unstable baseline.

Special Considerations for Benzoic Acid Sulfonamides

Q8: How does mobile phase pH affect the analysis of these specific compounds?

A8: Mobile phase pH is arguably the most critical chromatographic parameter for ionizable compounds like benzoic acid sulfonamides. It controls both retention time and ionization efficiency.[17][18]

  • Action:

    • For Positive Mode (ESI+): Use an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7).

    • For Negative Mode (ESI-): Use a basic mobile phase (e.g., 0.1% ammonium hydroxide, pH ~10) or a buffered solution around pH 8.[19]

  • Causality:

    • The sulfonamide group (-SO2NH-) is acidic (pKa ~5-8), and the benzoic acid group (-COOH) is also acidic (pKa ~4-5).

    • In an acidic mobile phase (pH < pKa) , the molecules are largely neutral, increasing their retention on a C18 column. Ionization occurs via protonation, often on the amine group of the sulfonamide core, to form [M+H]+.

    • In a basic mobile phase (pH > pKa) , the acidic protons are removed, forming a negative ion [M-H]-. This deprotonated form is more polar and will have less retention on a C18 column. This mode is often very sensitive for these compounds.[20]

pH_Effect cluster_acidic Low pH (e.g., pH 2.7) cluster_basic High pH (e.g., pH 10) Acidic Sulfonamide (Neutral) R-SO2NH-R' More Retained on C18 Ionizes to [M+H]+ Transition Analyte Ionization State Basic Sulfonamide (Anion) R-SO2N(-)-R' Less Retained on C18 Ionizes to [M-H]-

Caption: Effect of mobile phase pH on sulfonamide ionization state.

References
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. [Link]

  • PDA baseline noise (Guided Troubleshooting). Waters. [https://support.waters.com/KB_Inf/ sintomi/WKB97186/PDA-baseline-noise-Guided-Troubleshooting]([Link] sintomi/WKB97186/PDA-baseline-noise-Guided-Troubleshooting)

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • How should the LC-MS system be maintained for optimal performance? Biocrates. [Link]

  • Controlling Contamination in LC/MS Systems. Waters. [Link]

  • HPLC solvents and mobile phase additives. Swansea University. [Link]

  • Optimizing the Agilent Multimode Source. Agilent. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.. [Link]

  • High baseline : r/massspectrometry. Reddit. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. PMC. [Link]

  • Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. Conference Poster. [Link]

  • PDA baseline noise (Guided Troubleshooting). Waters. [Link]

  • Waters UPLC Troubleshooting and Diagnostics (pdf). Mass Spectrometry Facility. [Link]

  • Communicating with the Baseline. LCGC Europe. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]

  • HELP! very noisy basline. Chromatography Forum. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • GC/MS: high baseline, lots of noise. Chromatography Forum. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Technology Networks. [Link]

  • How do I eliminate baseline noise? ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Troubleshooting Common LC Issues on SCIEX Triple Quad™ and QTRAP® Systems. SCIEX. [Link]

  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Agilent. [Link]

  • LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. SCIEX. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Bioanalytical Method Development: High PH Mobile Phase. BioPharma Services. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC. ScienceOpen. [Link]

  • LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential. RSC Publishing. [Link]

Sources

removing unreacted reagents from 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid. This molecule is a key intermediate in various research and development pipelines. Its synthesis, typically involving the reaction of 4-(chlorosulfonyl)benzoic acid with bis(2-methoxyethyl)amine, often results in a crude product contaminated with unreacted starting materials and side products. The structural differences between the desired product (an acid) and the common impurities (predominantly a basic amine) are the cornerstone of an effective purification strategy.

This guide provides in-depth, experience-based answers to common challenges encountered during purification, focusing on the removal of unreacted reagents. We will explore the "why" behind each step, ensuring you can adapt and troubleshoot your specific experimental context.

Section 1: Identifying Common Impurities & Initial Assessment

Before any purification attempt, it is crucial to identify the nature of the impurities. The most common unreacted reagents are:

  • Bis(2-methoxyethyl)amine: A basic, often oily, secondary amine. Its presence can make the crude product difficult to handle and crystallize.

  • 4-Sulfamoylbenzoic acid: Formed from the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid. It is an acidic solid.

A simple Thin Layer Chromatography (TLC) analysis can often reveal the complexity of your crude mixture. Co-spotting with your starting materials is an excellent way to diagnose the problem.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face during the purification of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid.

Q1: My crude product is a sticky oil or gum. What is the likely cause and how do I fix it?

Answer: This is the most frequent issue and is almost always caused by excess unreacted bis(2-methoxyethyl)amine . Being a liquid at room temperature, even small amounts can prevent your desired product from crystallizing, a phenomenon known as "oiling out".[1]

The most effective solution is a liquid-liquid acid-base extraction . The underlying principle is to exploit the different acid-base properties of your product and the amine impurity.[2][3][4]

  • The Chemistry: Your product has a carboxylic acid group (acidic), while the unreacted amine is basic. By dissolving the crude mixture in an organic solvent and washing it with a dilute aqueous acid (like 1M HCl), the basic amine is protonated. This forms a water-soluble ammonium salt that partitions into the aqueous layer, effectively removing it from your product which remains in the organic layer.[5]

Workflow for Removing Amine Impurity

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve crude oily product in a water-immiscible organic solvent (e.g., Ethyl Acetate). B 2. Transfer to a separatory funnel. A->B C 3. Add dilute aqueous acid (e.g., 1M HCl). B->C D 4. Shake funnel to mix layers. Vent frequently! C->D E 5. Allow layers to separate. D->E F Organic Layer: Contains desired product 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid E->F Top Layer (usually) G Aqueous Layer: Contains protonated amine impurity (water-soluble salt) E->G Bottom Layer J 8. Wash organic layer with brine to remove excess water. F->J H 6. Drain and discard the lower aqueous layer. G->H I 7. Repeat acid wash (1-2 times) to ensure complete removal. H->I K 9. Dry organic layer over anhydrous Na2SO4 or MgSO4. J->K L 10. Filter and evaporate solvent to yield purified solid product. K->L

Caption: Workflow for Amine Impurity Removal.

See Protocol 1 for a detailed, step-by-step procedure.

Q2: After an initial workup, my solid product still seems impure. TLC shows a baseline spot that I suspect is hydrolyzed starting material. How can I remove it?

Answer: This indicates the presence of an acidic impurity, likely 4-sulfamoylbenzoic acid. Since both this impurity and your desired product are carboxylic acids, a simple acid wash will not work. Here, we perform the reverse of the previous extraction.

  • The Chemistry: We will use a weak base, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acids.[6] Both your product and the impurity will be converted to their sodium salts, making them water-soluble and allowing them to be extracted from any remaining neutral organic impurities. Then, the aqueous solution is re-acidified, causing your purified product to precipitate out of the solution, which can then be collected by filtration.[6][7]

See Protocol 2 for a detailed procedure.

Q3: I have a solid crude product, but I cannot get it to form sharp, well-defined crystals. What recrystallization solvents are recommended?

Answer: Poor crystal formation is often due to lingering impurities or using a suboptimal solvent system. For sulfonamides, polar solvents or mixtures of a polar solvent with water are often effective.[8]

  • The Rationale: A good recrystallization solvent should dissolve the compound when hot but not when cold.[9] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. For a compound like 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, which has both polar (sulfonamide, carboxylic acid) and non-polar (aromatic ring, ether chains) regions, a solvent mixture often provides the ideal polarity.

Solvent SystemSuitability Rationale
Isopropanol/Water Isopropanol is a good polar solvent for sulfonamides. Adding water as an "anti-solvent" reduces the solubility upon cooling, promoting crystallization.[1][8]
Ethanol/Water Similar to isopropanol/water, this is a very common and effective system for recrystallizing moderately polar organic compounds.[9]
Ethyl Acetate/Hexane A more non-polar system. The product is dissolved in hot ethyl acetate, and hexane is added until the solution becomes cloudy (the cloud point), then redissolved by adding a little more ethyl acetate before cooling.[10]

See Protocol 3 for a general recrystallization procedure.

Q4: My recrystallization attempt resulted in an "oil out" instead of crystals. What went wrong?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This typically happens for two main reasons:

  • High Impurity Concentration: The impurities are depressing the melting point of your compound and interfering with crystal lattice formation.[1]

  • Solution Cooled Too Quickly: Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice.

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help.[1]

  • Pre-Purification: If the product is very impure, perform an acid-base extraction (Protocol 1 or 2) first to remove the bulk of the impurities, and then attempt the recrystallization.[1]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid's surface or add a "seed crystal" of the pure compound to provide a nucleation point for crystal growth.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid Wash to Remove Basic Impurities

Objective: To remove unreacted bis(2-methoxyethyl)amine from the crude product.

Steps:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a 250 mL separatory funnel.

  • First Acid Wash: Add 30 mL of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (containing your product) will typically be on top.[11]

  • Extraction: Drain the lower aqueous layer and discard it.

  • Repeat: Perform a second wash with another 30 mL portion of 1M HCl.

  • Brine Wash: Wash the organic layer with 30 mL of saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of a solid drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[4]

  • Isolation: Gravity filter or decant the dried solution away from the drying agent into a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to yield the purified product, which should now be a solid. Verify purity using TLC or melting point.

Protocol 2: Purification via Base Extraction and Acid Precipitation

Objective: To remove acidic impurities like 4-sulfamoylbenzoic acid.

Steps:

  • Dissolution: Dissolve the crude solid in an organic solvent like ethyl acetate (50 mL).

  • Base Extraction: Transfer to a separatory funnel and add 40 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully, as CO₂ gas will be generated.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product and acidic impurities, into a clean beaker or flask.

  • Repeat Extraction: Extract the organic layer again with another 20 mL of NaHCO₃ solution and combine the aqueous layers. The organic layer can now be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise to acidify the solution to a pH of ~2. Your purified product will precipitate as a solid.[2]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter or place it in a desiccator under vacuum to obtain the pure 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid.

Protocol 3: Purification via Recrystallization

Objective: To obtain a highly crystalline, pure final product.

Steps:

  • Choose a Solvent System: Select an appropriate solvent system (e.g., 70% isopropanol in water) based on preliminary tests or the table in Q3.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent system. Heat the mixture on a hotplate with stirring until it reaches a gentle boil and all the solid has dissolved. Add solvent dropwise until a clear solution is achieved.[9]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals completely before determining the final yield and purity.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Recrystalliz
  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (2005).
  • Acid-Base Extraction. University of Colorado Boulder.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). PMC.
  • The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Acid-Base Extraction of Benzil and Benzoic Acid. (2020). YouTube.
  • Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Substances. UrbanPro.
  • Workup: Amines. University of Rochester.

Sources

minimizing matrix effects when testing 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid in Plasma

Welcome to the Advanced Method Development Support Center. This guide addresses the specific challenges of quantifying 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid (hereafter referred to as BMSBA ) in plasma. As an acidic analyte with ether-linked side chains, BMSBA presents unique extraction and ionization challenges.

Executive Summary: The Analyte & The Challenge
  • The Analyte: BMSBA contains a benzoic acid moiety (pKa ~3.5–4.0) and a sulfonamide group substituted with two methoxyethyl chains.

    • Chemical Implication:[1][2][3][4][5] It is anionic at physiological pH. The methoxyethyl groups increase polarity compared to simple alkyl analogs (like Probenecid), making it prone to co-elution with polar plasma lipids.

  • The Problem: Plasma phospholipids (glycerophosphocholines or GPChos) are the primary source of matrix effects (ME). They often co-elute with acidic drugs in Reversed-Phase (RP) chromatography or accumulate on the column, causing unpredictable ion suppression.

Module 1: Diagnostic Protocols

How do I confirm if signal variability is due to Matrix Effects?

Q: My calibration linearity is acceptable (


), but QC accuracy fails in different plasma lots. Is this a matrix effect? 

A: Likely, yes. This suggests "Relative Matrix Effect"—where ionization efficiency varies between individual donors. You must perform a Post-Column Infusion experiment to visualize the suppression zone.[5][6]

Protocol: Post-Column Infusion
  • Setup: Tee-combine the LC eluent (from a blank plasma injection) with a continuous infusion of BMSBA standard (100–500 ng/mL) flowing into the MS source.

  • Run: Inject a blank plasma extract (processed via your current method).

  • Analyze: Monitor the baseline of the BMSBA transition.

    • Result: A flat baseline indicates no ME. A sharp dip (suppression) or spike (enhancement) indicates co-eluting matrix components.

  • Overlay: Overlay the retention time of BMSBA from a standard injection. If the analyte peak falls within a "dip," you have a confirmed matrix effect.

Module 2: Sample Preparation Solutions

The "Fix" – Selecting the right extraction strategy.

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: No. Standard PPT removes proteins but leaves >95% of phospholipids in the supernatant. These lipids elute late and cause "drift" in sensitivity over long runs.

Recommendation: Switch to Phospholipid Removal Plates or Mixed-Mode SPE .

Decision Matrix: Choosing the Right Extraction

SamplePrepStrategy cluster_tips Technical Notes Start Start: Select Extraction Method Throughput Is High Throughput Critical? Start->Throughput Cleanliness Is Sensitivity (LLOQ) Critical? Throughput->Cleanliness No PPT_PL Method A: PPT + PL Removal Plate (HybridSPE / Ostro) Throughput->PPT_PL Yes (Rapid) SPE_MAX Method B: Mixed-Mode Anion Exchange (MAX) (Best for Acidic Drugs) Cleanliness->SPE_MAX Yes (Ultra-Clean) LLE Method C: Liquid-Liquid Extraction (MTBE @ pH 3.0) Cleanliness->LLE No (Cost-Sensitive) Tip1 BMSBA is Acidic: Ensure pH control

Figure 1: Decision tree for selecting the optimal sample preparation strategy based on throughput and sensitivity needs.

Detailed Protocols
MethodProtocol StepsMechanism of Action
A. PL Removal Plate 1. Load 100 µL Plasma.2. Add 300 µL 1% Formic Acid in ACN.3. Apply Vacuum.Lewis Acid/Base Interaction: Zirconia-coated silica retains phospholipids while BMSBA passes through.
B. MAX SPE (Best) 1. Condition: MeOH / Water.2. Load: Plasma diluted 1:1 with 5%

.3. Wash 1: 5%

(Removes neutrals).4. Wash 2: MeOH (Removes neutrals/lipids).5. Elute: 2% Formic Acid in MeOH.
Ion Exchange: Retains BMSBA (negatively charged) while washing away neutral lipids and proteins.
C. LLE 1. Add 200 µL Plasma + 50 µL 5% Formic Acid.2. Add 1 mL MTBE (Methyl tert-butyl ether).3. Vortex 10 min, Centrifuge.4. Evaporate & Reconstitute.Partitioning: Acidifying plasma (pH < pKa) neutralizes BMSBA, driving it into the organic layer. MTBE is preferred over hexane due to the methoxyethyl polarity.
Module 3: Quantitative Assessment (The "Matuszewski" Method)

How to validate that the problem is solved.

Q: How do I calculate the Matrix Factor (MF) to satisfy FDA/EMA guidelines?

A: You must perform the "Three-Set" experiment described by Matuszewski et al. (2003).

Experimental Design

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte into plasma, then extract.

Calculations
ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression> 1.0 : Ion EnhancementIdeal : 0.85 – 1.15
Extraction Recovery (RE)

Measures how much BMSBA is lost during sample prep.
Process Efficiency (PE)

Combined effect of Recovery and Matrix Effect.

Critical Requirement: The IS-Normalized Matrix Factor (MF of Analyte / MF of IS) must have a CV < 15% across 6 different lots of plasma (including hemolyzed and lipemic lots).

Module 4: Chromatographic Optimization

If sample prep isn't enough, separate the interference.

Q: I still see suppression at the front of the chromatogram. What should I change?

A: BMSBA is acidic. If you run at neutral pH, it elutes early (with salts/polar interferences).

  • Action: Use an Acidic Mobile Phase (0.1% Formic Acid). This protonates the benzoic acid, increasing retention on C18 columns and moving the peak away from the void volume.

  • Column Choice: Use a high-strength silica (HSS) T3 or C18 column. Avoid HILIC unless necessary, as phospholipids can be unpredictable in HILIC modes.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2][5][7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][3][5][6][7][8][9]

  • US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[5]

  • Supelco / Sigma-Aldrich. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences.[2]

Sources

Validation & Comparative

FTIR Spectrum Comparison: Probenecid vs. 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical quality control and structural elucidation, distinguishing Active Pharmaceutical Ingredients (APIs) from close structural analogs is critical. This guide provides a definitive technical comparison between Probenecid (a uricosuric agent) and its ether-containing analog, 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid (hereafter referred to as BMSBA ).

While both molecules share a core 4-sulfamoylbenzoic acid scaffold, their divergence lies in the


-substitution: Probenecid possesses hydrophobic dipropyl  chains, whereas BMSBA contains polar bis(2-methoxyethyl)  chains. This structural modification results in distinct vibrational signatures in the Mid-IR region, specifically regarding ether C-O-C stretching modes and aliphatic C-H environments.

Structural & Mechanistic Basis

To interpret the spectra accurately, one must first understand the vibrational degrees of freedom introduced by the side-chain modification.

FeatureProbenecidBMSBASpectral Impact
Formula


Mass/Polarity change
Side Chain

(Propyl)

(Methoxyethyl)
Primary Differentiator
Key Bond C-C (Aliphatic)C-O-C (Ether)New dipole moment in BMSBA
H-Bonding Carboxylic Dimer (Strong)Carboxylic Dimer + Ether AcceptorPotential lattice shifts
Structural Logic Diagram

The following diagram illustrates the decision logic for distinguishing these two molecules based on spectral features.

Spectral_Logic Fig 1. Logical workflow for spectral differentiation based on functional group analysis. Start Unknown Sample Spectrum Check_COOH Check Carbonyl Region (1680-1700 cm⁻¹) Start->Check_COOH Decision_COOH Is C=O Present? Check_COOH->Decision_COOH Check_Fingerprint Analyze 1000-1200 cm⁻¹ Region Decision_COOH->Check_Fingerprint Yes (Common Core) Ether_Peak Strong Band @ ~1120 cm⁻¹ (C-O-C Stretch)? Check_Fingerprint->Ether_Peak Result_Prob Identify: PROBENECID (Alkyl C-H only) Ether_Peak->Result_Prob No (Only SO₂ bands) Result_BMSBA Identify: BMSBA (Ether C-O Present) Ether_Peak->Result_BMSBA Yes (Strong)

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize sample preparation artifacts (such as KBr moisture absorption), Attenuated Total Reflectance (ATR) is the recommended modality.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res for fingerprinting).
  • Scans: 32 scans (background), 32 scans (sample).

Method Workflow
  • Crystal Cleaning: Clean diamond surface with isopropanol; ensure energy throughput is nominal.

  • Background: Collect air background.

  • Sample Loading: Place

    
     of solid powder onto the crystal.
    
  • Compression: Apply pressure using the anvil (typically

    
    ) to ensure intimate contact. Note: Inconsistent pressure causes variable peak intensities.
    
  • Acquisition: Record spectrum from

    
    .
    
  • Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

Detailed Spectral Comparison

The following table summarizes the critical diagnostic bands. Note that while the Sulfonamide and Carboxylic Acid groups are common to both, the Ether and Alkyl regions provide the differentiation.

Comparative Data Table
Functional GroupVibration ModeProbenecid (

)
BMSBA (

)
Note
Carboxylic Acid

Stretch

(Broad)

(Broad)
Dimer formation; overlaps C-H.
Carboxylic Acid

Stretch


Strong intensity. Minimal shift expected.[1]
Aromatic Ring

Stretch


Characteristic of benzoic acid derivatives.
Sulfonamide

Asymmetric


Strong doublet often observed.
Sulfonamide

Symmetric


Critical Region: Overlaps with Ether in BMSBA.
Ether (BMSBA)

Stretch
ABSENT

The "Smoking Gun" peak. Strong, broad band.
Alkyl Chain

Stretch


Probenecid shows distinct propyl

modes.
Methoxy

Stretch
ABSENT

Lower frequency C-H stretch specific to methoxy.
Deep Dive: The Fingerprint Region ( )

This is the most complex yet valuable region for this comparison.

  • Probenecid: The spectrum is dominated by the Sulfonamide (

    
    )  stretches. You will see a strong band around 
    
    
    
    and another around
    
    
    . The region between
    
    
    is relatively clean, containing only weaker aromatic in-plane bending modes.[2]
  • BMSBA: The introduction of the Ether (

    
    )  linkage creates a massive spectral interference. Ethers typically absorb strongly between 
    
    
    
    .[3]
    • Observation: In BMSBA, the symmetric

      
       peak at 
      
      
      
      will likely appear broadened or possess a significant shoulder/secondary peak on the lower wavenumber side (
      
      
      ) due to the C-O-C stretch.
    • Causality: The C-O bond has a large dipole moment change during vibration, resulting in high IR intensity that rivals the Sulfonyl group.

Deep Dive: C-H Stretching Region ( )
  • Probenecid: Contains two propyl chains. Expect clear resolution of asymmetric and symmetric methyl (

    
    ) and methylene (
    
    
    
    ) stretches. The
    
    
    (asymmetric
    
    
    ) is usually distinct.
  • BMSBA: Contains methoxyethyl groups.[4][5] The oxygen atom withdraws electron density, altering the force constants of adjacent C-H bonds.

    • The "Methoxy" Shift: Methyl groups attached directly to oxygen (

      
      ) often display C-H stretching vibrations at slightly lower frequencies than alkane methyls, often appearing as a sharp spike near 
      
      
      
      . The presence of this peak is a strong positive indicator for BMSBA.

Data Interpretation & Troubleshooting

When analyzing your spectrum, use the following diagram to troubleshoot ambiguous results.

Troubleshooting Fig 2. Troubleshooting workflow for resolving spectral overlaps in the fingerprint region. Issue Ambiguous Spectrum? Step1 Check Sampling Pressure (Low pressure = weak peaks) Issue->Step1 Step2 Check Moisture (Broad band @ 3400?) Step1->Step2 Step3 Derivative Spectroscopy (Use 2nd Derivative) Step2->Step3 Action Resolve Overlapping 1160/1120 Peaks Step3->Action Enhances Resolution

Self-Validating the Result

To confirm your identification is correct without an external reference standard:

  • Integration Ratio: Calculate the ratio of the Carbonyl peak (

    
    ) to the Fingerprint region (
    
    
    
    ).
    • If Ratio is High (Carbonyl dominates)

      
       Likely Probenecid  (Less absorption in fingerprint).
      
    • If Ratio is Low (Fingerprint rivals Carbonyl)

      
       Likely BMSBA  (Summation of 
      
      
      
      + Ether intensity).

References

  • National Institute of Standards and Technology (NIST). Probenecid Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Ether vs. Alkyl assignments).
  • PubChem. 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. (Reference for Sulfonamide and Ether group overlaps).

Sources

A Comparative Guide to the Validation of Analytical Methods for Probenecid Impurity B in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two common analytical approaches for the validation of methods to quantify Probenecid Impurity B (4-Methyl-N,N-dipropylbenzenesulfonamide). We will explore a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, and an advanced Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method, suited for complex investigations and low-level impurity detection. The validation strategies presented are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the contextual requirements of ICH Q3A(R2) "Impurities in New Drug Substances".[1][2][3][4][5][6][7]

The objective is not merely to present protocols, but to dissect the causality behind the experimental design, enabling researchers, scientists, and drug development professionals to make informed decisions when selecting and validating methods for impurity analysis.

The Analytical Imperative: Why Validate for Probenecid Impurity B?

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia.[8][9][10] During its synthesis or upon storage, impurities can arise. Probenecid Impurity B, chemically identified as 4-Methyl-N,N-dipropylbenzenesulfonamide (CAS No: 723-42-2), is a known related substance.[11][12][13] Regulatory bodies mandate that any impurity in a drug substance above the identification threshold must be identified, and its quantity controlled by a validated analytical procedure.[1][2] The ICH Q3A(R2) guideline establishes these thresholds, making it critical to have a reliable, validated method to ensure patient safety and product quality.[2][4]

This guide compares two powerful chromatographic techniques for this purpose:

  • Method A: HPLC-UV: A robust, widely accessible method that forms the backbone of quality control (QC) laboratories worldwide. Its reliability and cost-effectiveness make it the standard for routine release testing.

  • Method B: UPLC-MS: A high-resolution technique offering superior sensitivity, specificity, and speed. It is invaluable during drug development for impurity profiling, characterization, and forced degradation studies.[14][15][16]

The validation of these methods is a systematic process to confirm that the procedure is suitable for its intended purpose.[17] This involves evaluating a series of performance characteristics as defined by ICH Q2(R1).[3][7]

Diagram 1: General Workflow for Analytical Method Validation

This diagram illustrates the logical progression from method development through the core validation parameters as stipulated by ICH Q2(R1).

Validation_Workflow cluster_Prep Phase 1: Foundation cluster_Validation Phase 2: ICH Q2(R1) Validation Parameters cluster_Report Phase 3: Documentation Dev Method Development & Optimization Proto Finalized Protocol (SOP) Dev->Proto Lock Parameters Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Robust->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Overall workflow for analytical method validation per ICH Q2(R1).

Method Comparison and Validation Protocols

Here, we detail the experimental protocols for both HPLC-UV and UPLC-MS methods and outline the validation experiments for each.

Method A: HPLC-UV for Routine Quality Control

This method is designed for reliability and ease of use in a typical QC environment.

Experimental Protocol: HPLC-UV

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 15 minutes, hold for 2 min, return to initial conditions over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Expected RT Probenecid: ~8.5 min; Impurity B: ~10.2 min
Method B: UPLC-MS for High-Specificity Analysis

This method leverages the power of UPLC for faster, higher-resolution separations and mass spectrometry for definitive peak identification.[16][18]

Experimental Protocol: UPLC-MS

ParameterCondition
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 3 minutes, hold for 0.5 min, return to initial conditions over 0.2 min, equilibrate for 0.8 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection PDA (200-400 nm) and Quadrupole Time-of-Flight (Q-ToF) MS
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Full Scan (m/z 100-500) and MS/MS on targeted ions
Injection Volume 2 µL
Diluent Acetonitrile:Water (50:50, v/v)
Expected RT Probenecid: ~1.8 min; Impurity B: ~2.3 min

Head-to-Head Validation: Experimental Design & Acceptance Criteria

The following sections describe the validation experiments performed on both methods, grounded in ICH Q2(R1) principles.[3][7]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products.[7] The ultimate demonstration of specificity is through a forced degradation study.

Protocol for Forced Degradation:

  • Prepare solutions of Probenecid spiked with a known concentration of Impurity B (e.g., 0.15%).

  • Expose these solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: ICH-compliant light exposure (UV/Vis) for 7 days.

  • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is specific if the Impurity B peak is free from co-elution with any degradation products. For UPLC-MS, peak purity is confirmed by consistent mass spectra across the peak. For HPLC-UV, peak purity is assessed using photodiode array (PDA) analysis.

Diagram 2: Forced Degradation Study Workflow

Forced_Degradation cluster_Stress Sample Preparation & Stressing cluster_Analysis Analysis & Evaluation cluster_Outcome Conclusion Start Probenecid API spiked with Impurity B Standard Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidation (H2O2) Start->Ox Heat Thermal Start->Heat Light Photolytic Start->Light Analyze Analyze Stressed Samples vs. Control using the Proposed Method Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Assess Assess Peak Purity of Impurity B Analyze->Assess Pass Result: Specificity Confirmed (No Co-elution) Assess->Pass

Caption: Workflow for establishing method specificity via forced degradation.

  • Method A (HPLC-UV) Insight: PDA peak purity analysis provides a good measure of specificity. However, if a degradant has a similar chromophore and retention time, it may go undetected.

  • Method B (UPLC-MS) Insight: This is the gold standard for specificity. The mass spectrometer acts as a secondary, highly specific detector. A co-eluting peak will almost certainly have a different mass, making it easily distinguishable. This unequivocally proves specificity.[15]

Linearity & Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.

Protocol:

  • Prepare a stock solution of Probenecid Impurity B reference standard.

  • Perform serial dilutions to create at least five concentration levels.

  • Range: The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity (e.g., if the limit is 0.15%, the range could be 0.05% to 0.225%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998

  • Y-intercept: Should be insignificant compared to the response at 100% of the test concentration.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the impurity standard.

Protocol:

  • Prepare samples of Probenecid API.

  • Spike the samples with Impurity B at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Acceptance Criteria:

  • Mean Recovery: Typically between 90.0% and 110.0% for impurity analysis at these levels.

Precision

Precision measures the degree of scatter between a series of measurements from the same sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of Probenecid spiked with Impurity B at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Acceptance Criteria:

  • %RSD: Not more than 10.0% for impurity analysis at the specification limit.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting solutions with decreasing concentrations of Impurity B.

  • LOQ Confirmation: Verify the LOQ concentration by analyzing six replicates and ensuring the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria (e.g., %RSD ≤ 15%, Recovery 80-120%).

Robustness

Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze a system suitability solution while introducing small variations to the nominal method parameters (one variation at a time).

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Monitor system suitability parameters (e.g., resolution between Probenecid and Impurity B, peak tailing).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

Comparative Data Summary

The following table summarizes the expected performance of each method based on the validation protocols.

Validation ParameterMethod A: HPLC-UVMethod B: UPLC-MSAdvantage
Specificity Good (Confirmed by PDA peak purity)Excellent (Confirmed by mass accuracy & MS/MS)UPLC-MS: Unambiguous identification provides higher regulatory confidence.[15]
LOQ ~0.02% (relative to 1 mg/mL API)~0.005% (relative to 1 mg/mL API)UPLC-MS: Superior sensitivity is critical for detecting trace-level genotoxic impurities.
Linearity (R²) ≥ 0.999≥ 0.999Both methods provide excellent linearity.
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%UPLC-MS: Often shows tighter recovery due to less baseline noise and better integration.
Precision (%RSD) < 5.0%< 3.0%UPLC-MS: Higher efficiency columns lead to sharper peaks and more reproducible integration.[18]
Analysis Run Time ~23 minutes~4.5 minutesUPLC-MS: Significantly higher throughput, beneficial for large sample sets.[16]
Robustness Robust within typical operational ranges.Robust, but may be more sensitive to dwell volume.Both methods can be validated to be robust.
Best Application Routine QC, release testing, stability studies.Impurity identification, forced degradation, development.Each method excels in its intended application area.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS methods can be successfully validated according to ICH Q2(R1) guidelines for the quantification of Probenecid Impurity B. The choice of method is not a matter of which is "better," but which is more "fit for purpose."

  • For routine quality control and product release , the HPLC-UV method is the logical choice. It is cost-effective, highly robust, and globally recognized. Its validation demonstrates sufficient specificity, sensitivity, and precision for ensuring that Probenecid drug substance meets its pre-defined quality specifications.

  • For pharmaceutical development, impurity profiling, and investigational work , the UPLC-MS method is unequivocally superior. Its enhanced sensitivity is crucial for detecting and quantifying impurities at very low levels, while the mass data provides definitive structural confirmation, which is indispensable during forced degradation studies and for complying with ICH Q3A(R2) identification requirements.[1][14] The significant reduction in run time also accelerates development timelines.

Ultimately, a comprehensive analytical control strategy may employ both. The UPLC-MS method can be used to initially identify and characterize all potential impurities, while the simpler, validated HPLC-UV method can be transferred to QC for the routine monitoring of specified impurities like Probenecid Impurity B.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q3A(R2) Impurities in New Drug Substances. Slideshare. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Separation of Probenecid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Probenecid EP Impurity B | CAS No: 723-42-2. Cleanchem. [Link]

  • Probenecid EP Impurity B | CAS 723-42-2. Veeprho. [Link]

  • Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. International Journal of Pharmaceutical Sciences. [Link]

  • Probenecid EP Impurity B 723-42-2 C13H21NO2S. Agnitio Pharma. [Link]

  • Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. Impactfactor. [Link]

  • Probenecid | C13H19NO4S | CID 4911. PubChem. [Link]

  • Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure &Combined Dosage Form. American Journal of Pharmacy & Health Research. [Link]

  • Probenecid Impurities and Related Compound. Veeprho. [Link]

  • HPLC, densitometric and spectrophotometric methods for the simultaneous determination of colchicine and probenecid in their. OPEN PEER REVIEW SUPPORT company. [Link]

  • Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. International Journal of Pharmaceutical Sciences. [Link]

  • A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of. Waters Corporation. [Link]

  • Probenecid: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Basha Diagnostics. [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Corporation. [Link]

  • Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. Journal of Chemical and Pharmaceutical Research. [Link]

  • Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Nature. [Link]

Sources

comparative pharmacokinetics of Probenecid and 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide provides a detailed overview of the pharmacokinetics of Probenecid. The initial intent was to offer a direct comparison with 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid. However, a thorough review of publicly available scientific literature revealed a lack of pharmacokinetic data for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid. Therefore, this document will focus exclusively on Probenecid, serving as a comprehensive resource and a template for how such comparative guides can be structured when data for multiple compounds are available.

Introduction to Probenecid

Probenecid is a well-established uricosuric agent primarily used in the treatment of gout and hyperuricemia.[1][2][3] Its therapeutic effect stems from its ability to increase the excretion of uric acid in the urine.[1][2][3][4] Historically, Probenecid was also utilized to increase the plasma concentration of antibiotics like penicillin by inhibiting their renal excretion.[1][5] This guide will delve into the pharmacokinetic profile of Probenecid, providing researchers, scientists, and drug development professionals with a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action: Inhibition of Organic Anion Transporters

Probenecid's primary mechanism of action involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed in the proximal tubules of the kidneys.[2][6][7] These transporters are crucial for the reabsorption of uric acid from the renal tubules back into the bloodstream. By blocking these transporters, Probenecid effectively reduces uric acid reabsorption, leading to increased urinary excretion and a subsequent decrease in serum uric acid levels.[2][8] This action helps to prevent the formation of uric acid crystals in the joints, which is the underlying cause of gout.[2][3]

Furthermore, Probenecid's ability to inhibit OATs also explains its drug-drug interactions. It can increase the plasma concentrations of various drugs that are substrates for these transporters, such as certain antibiotics and antiviral agents, by reducing their renal clearance.[5][9][10]

cluster_0 Renal Proximal Tubule Cell cluster_1 Mechanism of Probenecid Blood Blood Cell Proximal Tubule Cell Blood->Cell OAT1/OAT3 Urine Urine Cell->Urine URAT1 (Apical) Probenecid Probenecid Probenecid->OAT1_OAT3_Inhibition Inhibits Uric_Acid Uric_Acid Uric_Acid->Cell Reabsorption

Caption: Figure 1: Probenecid's inhibitory action on OAT1/OAT3.

Pharmacokinetic Profile of Probenecid

The pharmacokinetic properties of Probenecid have been extensively studied. Below is a summary of its key parameters.

Absorption

Probenecid is well and rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 2 to 4 hours.[9][11]

Distribution

Probenecid is highly bound to plasma proteins, primarily albumin, with a binding percentage ranging from 75% to 95%.[1][9][12] Information on its specific tissue distribution is limited, but animal studies suggest that tissue concentrations are generally lower than plasma concentrations.[9]

Metabolism

Probenecid is extensively metabolized in the liver.[9][12] The primary metabolic pathways include glucuronide conjugation and oxidation of its alkyl side chains.[9] Notably, the aromatic ring of the molecule does not undergo oxidation.[9] Some of its metabolites may also possess uricosuric activity.[11]

Excretion

The metabolites of Probenecid are primarily eliminated through renal excretion.[9] The excretion of the unchanged parent drug is minimal and is dependent on urinary pH; alkalinization of the urine increases its renal excretion.[9][11] The elimination half-life of Probenecid is dose-dependent and ranges from 4 to 17 hours.[9][11][12]

Pharmacokinetic ParameterValueReferences
Bioavailability Well absorbed orally[9][11][12]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[11]
Protein Binding 75% - 95%[1][9][12]
Metabolism Hepatic (glucuronidation, side-chain oxidation)[9][12]
Elimination Half-life (t1/2) 4 - 17 hours (dose-dependent)[9][11][12]
Primary Route of Excretion Renal (as metabolites)[9]

Experimental Protocols for Pharmacokinetic Studies

To determine the pharmacokinetic profile of a compound like Probenecid, a series of in vivo and in vitro experiments are necessary. Below are representative protocols for key studies.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, AUC, and half-life.

1. Animal Model and Housing:

  • Use adult male Sprague-Dawley rats (200-250g).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Dosing and Administration:

  • Prepare a formulation of Probenecid suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of Probenecid (e.g., 50 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Quantify the concentration of Probenecid in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

  • Determine key pharmacokinetic parameters using non-compartmental analysis.

Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation Bioanalysis Bioanalysis Plasma_Separation->Bioanalysis LC-MS/MS PK_Analysis PK_Analysis Bioanalysis->PK_Analysis Concentration Data

Caption: Figure 2: Workflow for an in vivo pharmacokinetic study.

In Vitro Plasma Protein Binding Assay

This protocol describes a common method to determine the extent of a drug's binding to plasma proteins.

1. Materials:

  • Probenecid stock solution.

  • Blank plasma from the species of interest (e.g., human, rat).

  • Phosphate buffered saline (PBS).

  • Equilibrium dialysis apparatus.

2. Procedure:

  • Spike the plasma with Probenecid to a known concentration.

  • Place the spiked plasma in one chamber of the dialysis unit and PBS in the other, separated by a semi-permeable membrane.

  • Incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of Probenecid in both samples using a validated analytical method.

3. Calculation:

  • The percentage of protein binding is calculated as: % Bound = ((Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration) * 100

Conclusion

Probenecid possesses a well-characterized pharmacokinetic profile that is consistent with its clinical use. Its efficient oral absorption, extensive metabolism, and renal excretion of its metabolites are key features. The dose-dependent nature of its elimination half-life is an important consideration in its clinical application. A thorough understanding of its interaction with organic anion transporters is fundamental to comprehending both its therapeutic effects and its potential for drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of the pharmacokinetic properties of new chemical entities. While a direct comparison with 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid was not possible due to the absence of data, the principles and methodologies presented here are universally applicable in the field of drug development.

References

  • Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151.
  • Wikipedia. (2024). Probenecid. In Wikipedia. Retrieved from [Link]

  • Unbound Medicine. (n.d.). Probenecid. In Davis's Drug Guide. Retrieved from [Link]

  • Drugs.com. (2025). Probenecid Monograph for Professionals. Retrieved from [Link]

  • Chhonker, Y. S., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots.
  • Meyer, M., et al. (2020). Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions. Pharmaceutical Research, 37(12), 245.
  • Patsnap. (2024). What is the mechanism of Probenecid? In Synapse. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). probenecid. Retrieved from [Link]

  • Eraly, S. A., et al. (2014). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmacology and Experimental Therapeutics, 350(2), 374-382.
  • Low, E. C., et al. (2021). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Metabolomics, 17(10), 87.
  • Britannica. (2026). Probenecid. In Britannica. Retrieved from [Link]

  • Pharmacology Made Easy. (2026). Uricosuric Drug for Gout | Pharmacology Made Easy. In YouTube. Retrieved from [Link]

  • Christchurch Medicines Information Service. (2022). Pharmacokinetic medicines interactions with probenecid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. In PubMed Central. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Retrieved from [Link]

  • sqadia.com. (2025). Probenecid | Pharmacology. In YouTube. Retrieved from [Link]

  • Poloyac, S. M., et al. (2017). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica, 47(4), 346-353.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Drugs.com. (n.d.). Probenecid: Package Insert / Prescribing Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Probenecid. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.5. In Vivo Pharmacokinetic Study. Retrieved from [Link]

  • ResearchGate. (2011). The History and Future of Probenecid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review Paper HPLC, densitometric and spectrophotometric methods for the simultaneous determination of colchicine and probenecid. Retrieved from [Link]

  • PubMed. (2020). Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions. Retrieved from [Link]

  • PubMed. (2022). Probenecid, an old β-lactams pharmacokinetic enhancer for a renewed use: a retrospective study. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantitation (LOQ) for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate measurement of compounds is paramount. This guide provides an in-depth technical overview of establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, a molecule of interest in pharmaceutical development due to its structural relation to compounds with potential biological activity. In the absence of established public data for this specific molecule, this guide will present a robust framework for method development and validation, comparing a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

Foundational Concepts: Understanding LOD and LOQ

Before delving into experimental design, it is crucial to differentiate between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

  • Limit of Detection (LOD): As defined by the ICH, the LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[3][4] It is a statement of signal presence, not a reliable measure of its quantity.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2][3] This is the minimum level at which you can confidently report a quantitative result.

These parameters are fundamental in determining the capabilities of an analytical method, particularly when analyzing trace impurities or low-dose active pharmaceutical ingredients (APIs).

Method Selection: A Comparative Overview

The choice of analytical technique is the most critical decision in determining the achievable LOD and LOQ. Here, we compare two powerful and widely used techniques in pharmaceutical analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely available technique, making it an excellent starting point for the analysis of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid. The presence of a benzoic acid moiety, a strong chromophore, suggests good sensitivity with UV detection.

  • Principle: The method separates the analyte from other components in a mixture based on its interactions with a stationary phase (e.g., C18) and a mobile phase. The analyte is then detected by its absorbance of UV light.

  • Strengths: Excellent for routine quality control, high precision, and straightforward operation.

  • Limitations: Sensitivity can be limited by the analyte's molar absorptivity and the presence of interfering substances in the sample matrix that also absorb UV light.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as impurity profiling at very low levels or bioanalysis, LC-MS/MS is the gold standard.[5]

  • Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. In tandem MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

  • Strengths: Unparalleled sensitivity and selectivity, allowing for detection and quantitation at levels far below what is possible with HPLC-UV.[6][7]

  • Limitations: Higher instrument cost, more complex method development, and susceptibility to matrix effects which can suppress or enhance the analyte's signal.

Comparative Performance: Expected LOD and LOQ Values

While experimental determination is required for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, we can estimate the expected performance of these two methods based on typical values for similar small organic molecules in pharmaceutical analysis.

ParameterHPLC-UV (Proposed Method)LC-MS/MS (Alternative Method)
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 30 - 300 ng/mL0.03 - 3 ng/mL
Primary Application Quality Control, AssayTrace Impurity Analysis, Bioanalysis
Selectivity Moderate to GoodExcellent
Cost & Complexity LowerHigher

Table 1: Estimated Comparative Performance of HPLC-UV and LC-MS/MS for the analysis of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid.

Experimental Protocol for LOD & LOQ Determination (ICH Q2(R1) Approach)

The following sections detail the step-by-step protocols for determining the LOD and LOQ, grounded in the authoritative ICH Q2(R1) guidelines.[1][2][3][4]

Proposed HPLC-UV Method

This proposed method is a starting point and would require optimization for the specific analyte and matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by a UV scan of the analyte (likely around 230-240 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Determination Based on Signal-to-Noise Ratio

This approach is often used for methods that exhibit baseline noise.

  • Prepare a series of dilute solutions of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid.

  • Inject these solutions into the HPLC system.

  • Visually inspect the chromatograms. Determine the concentration at which the analyte peak is reliably distinguishable from the baseline noise.

  • Calculate the signal-to-noise (S/N) ratio. The signal (H) is the height of the analyte peak, and the noise (h) is the amplitude of the baseline noise in a region close to the peak.

  • Establish LOD and LOQ. The concentration that yields an S/N ratio of 3:1 is generally accepted as the LOD. The concentration that provides an S/N ratio of 10:1 is typically the LOQ.[8][9][10]

Determination Based on the Standard Deviation of the Response and the Slope

This is a more statistically robust method and is preferred when a calibration curve is established.

  • Establish a calibration curve by injecting at least five concentrations of the analyte in the expected LOQ range.

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ). This can be obtained from the regression analysis output.

  • Calculate the LOD and LOQ using the following formulas as per ICH guidelines[11]:

    • LOD = 3.3 * (σ / m)

    • LOQ = 10 * (σ / m)

The workflow for this approach is visualized below.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_standards Prepare low-concentration calibration standards inject_standards Inject standards into HPLC system (n>=5) prep_standards->inject_standards gen_curve Generate calibration curve (Response vs. Concentration) inject_standards->gen_curve lin_reg Perform linear regression y = mx + c gen_curve->lin_reg get_params Obtain Slope (m) and Std. Dev. of Intercept (σ) lin_reg->get_params calc_lod Calculate LOD 3.3 * (σ / m) get_params->calc_lod calc_loq Calculate LOQ 10 * (σ / m) get_params->calc_loq verify_loq Analyze samples at the calculated LOQ concentration calc_loq->verify_loq check_precision Verify acceptable precision and accuracy verify_loq->check_precision

Caption: Workflow for LOD & LOQ determination via the calibration curve method.

Experimental Verification

It is a regulatory expectation and a pillar of good scientific practice that the calculated LOQ be experimentally verified.[11]

  • Prepare a minimum of six samples of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid at the calculated LOQ concentration.

  • Analyze these samples using the validated HPLC-UV method.

  • Calculate the precision (as % Relative Standard Deviation) and accuracy (as % recovery) of the measurements.

  • Confirm that the precision and accuracy are within the predefined acceptance criteria for the analytical method's intended purpose.

The logical relationship for this self-validating system is depicted below.

Verification_Logic Calculated_LOQ Calculated LOQ Experimental_Analysis Experimental Analysis (n>=6 samples) Calculated_LOQ->Experimental_Analysis Results Results: Precision (%RSD) Accuracy (%Recovery) Experimental_Analysis->Results Decision LOQ Verified? Results->Decision Acceptance_Criteria Pre-defined Acceptance Criteria Acceptance_Criteria->Decision

Caption: Logic diagram for the experimental verification of the Limit of Quantitation.

Conclusion

Determining the LOD and LOQ for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is a critical step in developing a reliable analytical method for its intended purpose. While HPLC-UV offers a robust and accessible platform for routine analysis, LC-MS/MS provides a superior alternative for applications demanding ultra-high sensitivity. The choice between these methods must be guided by the specific analytical requirements, such as the expected concentration of the analyte and the complexity of the sample matrix. By adhering to the systematic, evidence-based approaches outlined in the ICH Q2(R1) guidelines, researchers can establish and validate LOD and LOQ values with a high degree of scientific integrity, ensuring the quality and reliability of their data.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2015). Journal of Food and Drug Analysis. Retrieved February 15, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (2016, March 14). USDA Food Safety and Inspection Service. Retrieved February 15, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). LabRulez. Retrieved February 15, 2026, from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 15, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021, September 17). Food and Drug Administration. Retrieved February 15, 2026, from [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January). PubMed. Retrieved February 15, 2026, from [Link]

  • What Are LOD and LOQ in HPLC Methods?. (2025, September 20). Altabrisa Group. Retrieved February 15, 2026, from [Link]

  • LOD and LOQ of LC-MS/MS analysis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2011, January 5). PubMed Central. Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved February 15, 2026, from [Link]

  • Determine limits of detection LOD and limits of quantification LOQ - How To. (2020, April 14). MicroSolv. Retrieved February 15, 2026, from [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. Retrieved February 15, 2026, from [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). University of Tartu. Retrieved February 15, 2026, from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2021, March 1). Separation Science. Retrieved February 15, 2026, from [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, August 6). Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • LOD and LOQ. (2022, November 12). Reddit. Retrieved February 15, 2026, from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Do NOT dispose of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid down the drain.

This compound represents a complex waste stream combining an acidic benzoic core, a bioactive sulfonamide moiety, and potentially reprotoxic glycol ether side chains. The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Critical Action Items:

  • Segregate: Classify as "Organic Acid - Toxic/Irritant."

  • Contain: Use high-density polyethylene (HDPE) or glass containers.

  • Label: Explicitly flag "Potential Reprotoxin" due to the 2-methoxyethyl substituents.

Chemical Profile & Hazard Analysis (The "Why")

To safely dispose of this chemical, we must deconstruct its molecular architecture. Standard Safety Data Sheets (SDS) often list generic "Irritant" warnings, but a structural activity relationship (SAR) analysis reveals deeper risks requiring specific containment.

Structural ComponentHazard ClassOperational Implication
Benzoic Acid Core Acidic / IrritantIncompatibility: Violent reaction with strong oxidizers and bases. Low pH in solution requires acid-resistant containers.
Sulfonamide Moiety Bioactive / AllergenSensitization: High risk of contact dermatitis or respiratory sensitization. Environmental: Recalcitrant in water; toxic to soil bacteria.
2-Methoxyethyl Groups Reproductive Toxin Metabolic Risk: Can metabolize/degrade into 2-methoxyethanol (a known teratogen). PPE: Requires double-gloving (Nitrile) to prevent transdermal absorption.
Mechanism of Toxicity (Causality)

The primary disposal concern is not just immediate acidity, but the glycol ether side chains . Upon environmental degradation or metabolic processing, the bis(2-methoxyethyl) group can cleave to form alkoxyacetic acids. These metabolites are linked to bone marrow depression and reproductive toxicity [1]. Therefore, this waste must be treated with the same rigor as P-listed reproductive toxins, even if it is not explicitly listed as such by name.

Waste Stream Segregation & Decision Logic

Effective disposal begins at the bench. Use the following logic flow to determine the correct waste stream for your specific experimental state.

WasteDecisionTree Start Waste State Identification IsSolid Is the waste Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is the waste Liquid (Mother Liquor/Solvent)? IsSolid->IsLiquid No SolidStream Solid Waste Stream (Trace-Contaminated Debris) IsSolid->SolidStream Yes LiquidAcid Liquid Organic Acid Stream (pH < 4) IsLiquid->LiquidAcid Acidic Solution LiquidNeutral Liquid Organic Solvent Stream (Neutral pH) IsLiquid->LiquidNeutral Organic Solvent ActionSolid Pack in HDPE Wide-Mouth Jar Label: Toxic Solid (Organic) SolidStream->ActionSolid ActionAcid Pack in Glass/HDPE Carboy Label: Corrosive/Toxic Liquid LiquidAcid->ActionAcid ActionSolvent Pack in Safety Can/Carboy Label: Flammable/Toxic Liquid LiquidNeutral->ActionSolvent

Figure 1: Decision matrix for segregating 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid waste based on physical state and pH.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Prevent reactions within the waste container.

  • Check pH: If the compound is in solution, verify pH. If pH < 2, consider neutralizing to pH 5-9 only if your facility's protocol explicitly requires it. Otherwise, segregate into a dedicated "Acidic Organic Waste" stream.

  • Quench Reactivity: Ensure no strong oxidizing agents (e.g., permanganate, dichromate) are present in the same waste stream. The sulfonamide nitrogen is susceptible to oxidation, which can generate toxic byproducts (chloramines if mixed with bleach) [2].

Phase 2: Packaging & Labeling

Objective: Defensible data for the waste hauler.

ParameterRequirement
Container Type Solid: Wide-mouth HDPE jar with screw top. Liquid: Amber glass (if photosensitive) or HDPE carboy. Do not use metal (corrosion risk).
Secondary Containment All liquid waste containers must be stored in a chemical-resistant tray capable of holding 110% of the volume.
Labeling Must read: "Hazardous Waste - 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid." Check boxes for: Toxic, Irritant, Corrosive (if acidic).
Phase 3: The "Cradle-to-Grave" Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalLifecycle Gen Lab Bench (Generation) Sat Satellite Accumulation Area (SAA) Gen->Sat Daily Transfer Cent Central Waste Storage (90-Day Hold) Sat->Cent When Full/Weekly Hauler Licensed Hauler (Manifest Signing) Cent->Hauler Scheduled Pickup Inc High-Temp Incineration (Destruction) Hauler->Inc Final Disposal

Figure 2: Lifecycle of the chemical waste from generation to final thermal destruction.

Spill Management (Specific to this Compound)

If 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is spilled in the lab:

  • Evacuate & Ventilate: The powder can be a respiratory irritant.[1][2]

  • PPE Upgrade: Don Double Nitrile Gloves and a P100 Respirator (or N95 minimum). The glycol ether moiety poses a transdermal risk; standard latex is insufficient.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[3] Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.

    • Liquid Spill: Absorb with vermiculite or chem-pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wash the area with a mild soap solution (pH 8-9) to solubilize the acidic residue, then rinse with water. Collect all rinsate as hazardous waste.

Regulatory Framework & Compliance

This protocol adheres to the following regulatory standards. You must verify local deviations.

  • EPA RCRA (40 CFR 261): While not explicitly P-listed, the generator (you) is responsible for determining if the waste exhibits characteristics of toxicity. Due to the methoxyethyl side chains, treat as Toxic by characteristic [3].

  • Clean Water Act: Strictly prohibits discharge of pharmaceutical intermediates into municipal water systems due to aquatic toxicity and resistance to biodegradation [4].

References

  • United States Environmental Protection Agency (EPA). Glycol Ethers Hazard Summary. Technology Transfer Network Air Toxics Web Site. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Structure-Activity Relationships and Environmental Persistence. PubChem Compound Summary. Available at: [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. Available at: [Link]

Sources

A Strategic Guide to the Safe Handling of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment and Core Principles

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid belongs to the sulfonamide class of compounds. Analogous compounds, such as 4-Sulfamoylbenzoic acid, are known to be hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion or inhalation may be harmful, and some sulfonamides can cause skin sensitization.[1] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

The foundational principle of our safety protocol is to establish multiple barriers to exposure. This begins with engineering controls, such as chemical fume hoods, followed by stringent operational procedures, and finally, the correct use of personal protective equipment as the last line of defense.[4]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent skin contact, inhalation, and eye exposure. The following table summarizes the minimum required PPE for handling 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid.

PPE Category Item Specification Rationale for Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended.[4]To prevent skin contact and absorption.[1][2][5][6] Inspect gloves for any signs of degradation or puncture before use.[7]
Body Protection Laboratory coatLong-sleeved, properly fitting lab coat.To protect skin and personal clothing from contamination.[2][7]
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.To protect against splashes and airborne particles entering the eyes.[2][7][8][9]
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or when generating dust.[2][4][7]To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1][2][3]
Operational Plan: A Step-by-Step Handling Procedure

All handling of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Preparation and Pre-Handling Check :

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.[3][7][10]

    • Don the required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.[7]

  • Weighing and Aliquoting :

    • When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to control dust.

    • Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Dissolving and Solution Preparation :

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.[7]

    • Keep the container covered as much as possible during dissolution.[7]

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.

    • Wash hands thoroughly with soap and water after removing PPE.[5][6]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical flow for the safe handling and disposal of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Required PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_hood Verify Fume Hood Operation prep_hood->handle_weigh prep_safety Locate Eyewash/Shower prep_safety->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon disp_liquid Liquid Waste (Solutions) handle_dissolve->disp_liquid cleanup_ppe Properly Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_solid Solid Waste (Contaminated PPE, etc.) cleanup_ppe->disp_solid disp_container Seal & Label Waste Containers disp_solid->disp_container disp_liquid->disp_container disp_final Dispose via Certified Waste Management disp_container->disp_final

Caption: Logical workflow for the safe handling and disposal of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid.

Disposal Plan

Proper disposal of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

  • Solid Waste : All disposable PPE (gloves, etc.), contaminated weigh paper, and any other solid materials that have come into contact with the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Disposal Protocol : All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of sulfonamide-containing waste streams.

By adhering to these protocols, researchers can confidently handle 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, ensuring both personal safety and the integrity of their research environment.

References

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007, January 15). Retrieved from [Link]

  • 6 - SAFETY DATA SHEET - NIST. (2015, December 1). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.